molecular formula C11H15N3 B1360906 5-tetrahydro-

5-tetrahydro-

Cat. No.: B1360906
M. Wt: 189.26 g/mol
InChI Key: RGSRFWBFYAKENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, a nitrogen-containing heterocycle of high interest in medicinal and synthetic chemistry research. With a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol, this compound serves as a valuable scaffold for the synthesis of more complex molecules . Its structure is part of a class of compounds studied for their potential biological activities; related tetrahydro-benzazepine derivatives have been investigated as selective inhibitors for targets like human neuronal nitric oxide synthase (nNOS) . This product is provided with a purity of 95% and is characterized by a melting point of 96°C to 100°C . It is air-sensitive and should be stored under inert atmosphere at ambient temperatures . This chemical is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and observe all recommended handling precautions, as this compound may cause severe skin burns, eye damage, and serious eye damage .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-4,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c12-10-2-8-6-1-7(5-14-4-6)9(8)3-11(10)13/h2-3,6-7,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSRFWBFYAKENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC(=C(C=C23)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Methyltetrahydrofolate (5-MTHF): The Metabolic Pivot of One-Carbon Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyltetrahydrofolate (5-MTHF) is not merely a vitamin congener; it is the primary biologically active regulator of the One-Carbon Metabolism (1CM) cycle. Unlike synthetic folic acid, which requires a multi-step, rate-limited enzymatic reduction to become bioavailable, 5-MTHF enters the cellular machinery directly. This guide dissects the role of 5-MTHF in cellular metabolism, focusing on its critical function in methyl-group donation, epigenetic maintenance, and the "methyl trap" phenomenon. Furthermore, we provide a validated LC-MS/MS workflow for its quantification, addressing the stability challenges inherent to reduced folates.

Molecular Architecture and Cellular Uptake

5-MTHF is the predominant form of folate in the systemic circulation.[1][2] Its structural integrity is defined by the reduction of the pteridine ring and the methylation at the N5 position. This specific configuration dictates its transport and metabolic fate.

Transport Mechanisms

Unlike folic acid, which has high affinity for Folate Receptors (FR


, FR

) but low affinity for the Reduced Folate Carrier (RFC), 5-MTHF utilizes specific transporters for cellular entry:
  • Reduced Folate Carrier (RFC/SLC19A1): The primary ubiquitously expressed bidirectional anion exchanger. It has a high affinity for 5-MTHF (

    
     ~ 1-5 
    
    
    
    M) and is critical for tissue homeostasis.
  • Proton-Coupled Folate Transporter (PCFT/SLC46A1): Essential for intestinal absorption at acidic pH.

  • Blood-Brain Barrier (BBB): 5-MTHF is the only folate form that effectively crosses the BBB, primarily via FR

    
    -mediated transcytosis at the choroid plexus. This makes it the critical determinant of cerebral folate status and neurotransmitter synthesis.
    

The One-Carbon Cycle Engine

The metabolic utility of 5-MTHF is centered on the remethylation of homocysteine (Hcy) to methionine.[3] This process is not just a detoxification of Hcy but the sole generator of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation.

The Enzymatic Hand-Off

The conversion of 5-MTHF to Tetrahydrofolate (THF) is coupled to the conversion of Homocysteine to Methionine.[4][5] This reaction is catalyzed by Methionine Synthase (MTR) and requires Vitamin B12 (cobalamin) as a cofactor.

  • Mechanism: MTR transfers the methyl group from 5-MTHF to the cobalamin cofactor (forming methylcobalamin), which then transfers it to homocysteine to yield methionine.

  • The "Methyl Trap": This step is critical. The reduction of 5,10-methylene-THF to 5-MTHF by MTHFR is thermodynamically irreversible. If Vitamin B12 is deficient, MTR is inactive. Consequently, 5-MTHF accumulates because it cannot be converted back to THF, and it cannot be used for nucleotide synthesis (which requires 5,10-methylene-THF). The cell becomes functionally folate-deficient despite high levels of 5-MTHF—a phenomenon known as the "Methyl Trap."

Visualization: The Methylation Cycle

The following diagram illustrates the flow of carbon units, highlighting the irreversible MTHFR step and the B12-dependent release of THF.

MethylationCycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) MTHF510 5,10-Methylene-THF THF->MTHF510 Serine -> Glycine MTHF5 5-Methyl-THF (5-MTHF) MTHF510->MTHF5 NADPH MTHFR MTHFR (Irreversible) MTHF5->THF Methyl Group Transfer MTR Methionine Synthase (B12 Dependent) MTHF5->MTR Hcy Homocysteine Met Methionine Hcy->Met Remethylation SAM S-Adenosylmethionine (SAM) Met->SAM ATP -> PPi SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation (DNA/Proteins) SAH->Hcy Hydrolysis MTHFR->MTHF5 Catalysis MTR->Met MAT MAT MT Methyltransferases (DNMTs, HMTs)

Caption: The 1CM cycle showing the irreversible formation of 5-MTHF by MTHFR and its consumption by Methionine Synthase (MTR) to regenerate THF and Methionine.

Epigenetic Regulation: The SAM/SAH Axis

5-MTHF availability directly dictates the cellular methylation potential.

  • SAM Synthesis: By driving methionine production, 5-MTHF ensures adequate pools of SAM.

  • SAH Inhibition: S-adenosylhomocysteine (SAH) is a potent competitive inhibitor of methyltransferases (DNMTs). High Hcy levels (due to lack of 5-MTHF) drive the reversible SAH hydrolase reaction backward, accumulating SAH.

  • Impact: A low SAM:SAH ratio leads to global DNA hypomethylation, associated with chromosomal instability and aberrant gene expression.

Experimental Protocol: LC-MS/MS Quantification

As an Application Scientist, relying on immunoassays for folate is insufficient due to cross-reactivity. The gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Critical Parameters
  • Stability: 5-MTHF is highly oxidation-sensitive. All buffers must contain antioxidants (e.g., 0.1% Ascorbic Acid or DTT).

  • Internal Standards: Use stable isotopes (

    
    -5-MTHF) to correct for matrix effects and recovery losses.
    
  • Isomer Separation: Differentiate biologically active (6S)-5-MTHF from (6R)-5-MTHF if using racemic standards.

Step-by-Step Workflow
  • Sample Prep: Thaw plasma on ice. Add 10

    
    L of 
    
    
    
    -5-MTHF internal standard.
  • Protein Precipitation: Add 300

    
    L of Acetonitrile containing 1% Formic Acid and 0.1% Ascorbic Acid. Vortex 30s. Centrifuge at 14,000 x g for 10 min.
    
  • SPE (Optional for high sensitivity): Use Phenyl or C18 cartridges. Wash with 5% MeOH, Elute with 100% MeOH (+0.1% Ascorbic Acid).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • MS/MS Detection: Positive ESI Mode (MRM).

    • Precursor: m/z 460.2 (5-MTHF)

    • Product: m/z 313.1 (Glutamate loss)

LCMS_Workflow Sample Plasma Sample (+ Ascorbic Acid) IS Add Internal Standard (13C5-5-MTHF) Sample->IS Precip Protein Precipitation (ACN + 1% FA) IS->Precip Centrifuge Centrifuge 14,000xg, 10 min Precip->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (MRM: 460.2 -> 313.1) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Caption: Optimized LC-MS/MS workflow for 5-MTHF quantification ensuring antioxidant protection and isotopic correction.

Clinical & Drug Development Implications

Bypassing MTHFR Polymorphisms

The MTHFR C677T polymorphism creates a thermolabile enzyme with reduced activity (~30-70% reduction).

  • Folic Acid Limitation: Individuals with C677T cannot efficiently reduce synthetic folic acid to 5-MTHF, leading to UMFA accumulation and low bioactive folate.

  • 5-MTHF Solution: Supplementation with (6S)-5-MTHF bypasses the MTHFR enzyme entirely, directly entering the methylation cycle. This is a critical strategy in drug development for nutraceuticals targeting pregnancy and cardiovascular risk.

Comparative Data: Folic Acid vs. 5-MTHF[1][6][7][8][9][10][11]
FeatureFolic Acid (Synthetic)5-MTHF (Bioactive)
Metabolic Activation Requires DHFR & MTHFRNone (Direct Entry)
Transport Low affinity for RFCHigh affinity for RFC
MTHFR C677T Efficacy ReducedUnaffected
UMFA Risk High (Saturation of DHFR)None
BBB Penetration PoorHigh

References

  • Scaglione, F., & Panzavolta, G. (2014). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[6] Xenobiotica, 44(5), 480-488. Link

  • Pietrzik, K., Bailey, L., & Shane, B. (2010). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548. Link

  • Obeid, R., et al. (2013).[3] The pharmacokinetics of (6S)-5-methyltetrahydrofolate dicholine salt compared to folic acid.[7][8][9] Food & Nutrition Research. Link

  • Hannibal, L., et al. (2016). The 5-methyltetrahydrofolate trap: A metabolic proposal. Journal of Inherited Metabolic Disease. Link

  • CDC. (2023). MTHFR Gene Variant and Folic Acid.[2][10][6][11][12][13] Centers for Disease Control and Prevention.[14] Link

  • Kirsch, S.H., et al. (2012). Quantification of 5-methyltetrahydrofolate in human plasma by LC-MS/MS.[14][10][15][16] Journal of Chromatography B. Link

Sources

Technical Guide: Mammalian 5-Methyltetrahydrofolate (5-MTHF) Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the biosynthesis of 5-methyltetrahydrofolate (5-MTHF) , the primary biologically active form of folate in the mammalian system. Unlike generic pathway overviews, this document focuses on the kinetic bottlenecks specific to human biology—most notably the limited activity of dihydrofolate reductase (DHFR) —and the allosteric "commitment step" regulated by methylenetetrahydrofolate reductase (MTHFR) .

Designed for drug development professionals and senior researchers, this guide integrates mechanistic biochemistry with validated LC-MS/MS quantification protocols, establishing a self-consistent framework for investigating folate metabolism and developing folate-based therapeutics.[1]

The Biochemistry of 5-MTHF Production

The generation of 5-MTHF is not merely a linear reduction; it is a regulated funneling of one-carbon units from the tetrahydrofolate (THF) pool toward the methylation cycle.[2]

The DHFR Bottleneck (Human vs. Rodent)

A critical distinction in human pharmacology is the activity of Dihydrofolate Reductase (DHFR) .[3][4] While often depicted as a robust enzyme in general biochemistry (based on rat liver models), human DHFR activity is extremely low and variable—approximately 2% of that found in rats .

  • Implication: High-dose synthetic Folic Acid (FA) can saturate DHFR, leading to the accumulation of Unmetabolized Folic Acid (UMFA) in systemic circulation.

  • Mechanism: FA must be reduced to Dihydrofolate (DHF) and then Tetrahydrofolate (THF) to enter the active pool.[5][6] This is the rate-limiting step for synthetic substrates.

The One-Carbon Handoff

Once in the THF form, the pathway recruits one-carbon units (usually from Serine via SHMT1/2 ) to form 5,10-Methylene-THF .[7] This intermediate sits at a metabolic crossroad:

  • Nucleotide Synthesis: Used by Thymidylate Synthase (TS) for DNA repair/synthesis.

  • Biosynthesis of 5-MTHF: Irreversible reduction by MTHFR.[2]

The Commitment Step (MTHFR)

The conversion of 5,10-Methylene-THF to 5-MTHF is thermodynamically irreversible under physiological conditions.[2]

  • Enzyme: Methylenetetrahydrofolate Reductase (MTHFR).[8][9][10][11]

  • Cofactor: FAD (Flavin Adenine Dinucleotide) and NADPH.

  • Significance: Once reduced to 5-MTHF, the one-carbon unit is "committed" to the methionine cycle (homocysteine remethylation).[2][12] It cannot flow back to support DNA synthesis directly.

Visualization: The 5-MTHF Biosynthetic Pathway

The following diagram illustrates the flow from synthetic/dietary inputs to the active 5-MTHF output, highlighting the critical enzymes.

MTHF_Pathway cluster_inputs Inputs Folic_Acid Folic Acid (Synthetic) Dietary_Folate Dietary Polyglutamates THF Tetrahydrofolate (THF) Dietary_Folate->THF PCFT / Hydrolysis DHF Dihydrofolate (DHF) DHF->THF DHFR 510_CH2_THF 5,10-Methylene-THF THF->510_CH2_THF SHMT1/2 (Serine -> Glycine) 5_MTHF 5-Methyltetrahydrofolate (5-MTHF) 510_CH2_THF->5_MTHF MTHFR (Irreversible Commitment) SAM SAM SAM->510_CH2_THF Allosteric Inhibition of MTHFR

Figure 1: The 5-MTHF biosynthetic pathway. Note the specific distinction of the DHFR bottleneck for synthetic Folic Acid and the irreversible commitment step catalyzed by MTHFR.

Enzymatic Regulation & Kinetics

Understanding the regulation of MTHFR is paramount for interpreting clinical data. The enzyme functions as a sensor of the cell's methylation status.

Allosteric Inhibition by SAM

MTHFR contains a C-terminal regulatory domain that binds S-adenosylmethionine (SAM) .[2]

  • Mechanism: When cellular SAM levels are high (sufficient methylation capacity), SAM binds to the regulatory domain, inducing a conformational change that inhibits MTHFR activity.[1]

  • Causality: This prevents the unnecessary consumption of one-carbon units for methionine synthesis, conserving the folate pool for nucleotide synthesis (DNA replication).

  • S-Adenosylhomocysteine (SAH): SAH competes with SAM for the binding site but does not inhibit the enzyme. Therefore, the SAM:SAH ratio is the true determinant of MTHFR activity.

Kinetic Parameters
ParameterValue (Approx. Human)Significance
MTHFR

(NADPH)
~15-20 µMRequires adequate reducing power.
MTHFR

(Substrate)
~3-5 µMHigh affinity for 5,10-CH2-THF.
DHFR

Very LowLimits efficacy of high-dose Folic Acid.[13][14]

Experimental Analysis: Quantification of 5-MTHF

Accurate measurement of 5-MTHF in plasma or tissue is challenging due to its susceptibility to oxidative degradation. Immunoassays are often insufficiently specific; LC-MS/MS is the gold standard .

Stability & Pre-Analytical Variables

5-MTHF rapidly interconverts to 5,10-methenyl-THF or degrades into p-aminobenzoylglutamate (pABG) if not stabilized.

  • Critical Protocol Step: Samples must be treated with an antioxidant immediately upon collection.

  • Stabilizers: Ascorbic Acid (0.5-1%) and/or Dithiothreitol (DTT).

Protocol: LC-MS/MS Quantification in Plasma

This protocol is adapted from CDC and validated clinical research methods (Bailey et al., Pfeiffer et al.).

Reagents:

  • Extraction Buffer: 1% Ascorbic Acid in Ammonium Acetate (pH 4.0).

  • Internal Standard:

    
    -5-MTHF.
    

Workflow:

  • Sample Prep: Thaw plasma on ice. Add 100 µL plasma to 300 µL Extraction Buffer containing Internal Standard.

  • Protein Precipitation: Add 100 µL Acetonitrile (ACN) to precipitate proteins. Vortex and centrifuge (10,000 x g, 10 min, 4°C).

  • Solid Phase Extraction (SPE): (Optional for high sensitivity) Use Phenyl or C18 cartridges conditioned with Methanol and Buffer. Wash with weak buffer, elute with 70% ACN.[1]

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm) or HILIC.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • MS/MS Detection (MRM Mode):

    • Precursor: m/z 460.2 (5-MTHF)

    • Product: m/z 313.1 (Quantifier), m/z 180.1 (Qualifier).

Visualization: Analytical Workflow

LCMS_Workflow Plasma Plasma Sample (EDTA) Stabilize Stabilization (+ Ascorbic Acid) Plasma->Stabilize Immediate Precipitation Protein PPT (Acetonitrile) Stabilize->Precipitation Add IS Centrifuge Centrifugation (10k x g) Precipitation->Centrifuge LC_Sep LC Separation (C18 Column) Centrifuge->LC_Sep Supernatant MS_Det MS/MS Detection (MRM 460->313) LC_Sep->MS_Det

Figure 2: Validated LC-MS/MS workflow for 5-MTHF quantification, emphasizing the critical stabilization step.

Clinical & Pharmacological Implications

MTHFR Polymorphisms (C677T)

The C677T polymorphism results in an alanine-to-valine substitution, rendering the MTHFR enzyme thermolabile and reducing its activity by ~35% (heterozygous) to ~70% (homozygous).

  • Impact: Reduced conversion of 5,10-Methylene-THF to 5-MTHF.[7]

  • Biomarker: Elevated Homocysteine levels (due to lack of 5-MTHF for remethylation).

  • Therapeutic Strategy: Supplementation with L-methylfolate (5-MTHF) rather than Folic Acid bypasses the defective MTHFR enzyme and the slow DHFR step.

Drug Interactions: Antifolates[1]
  • Methotrexate (MTX): Potent inhibitor of DHFR.

    • Mechanism:[1][5][6][9][11][15][16][17] Depletes the THF pool by preventing the recycling of DHF.

    • Rescue: Leucovorin (5-formyl-THF) or Levoleucovorin (5-MTHF) is used to bypass the DHFR block during high-dose MTX therapy.

References

  • Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake.[1] Proceedings of the National Academy of Sciences.[3] Link[3]

  • Pfeiffer, C. M., et al. (2004). Determination of folate vitamers in human serum by stable-isotope-dilution tandem mass spectrometry and comparison with radioassay and microbiologic assay. Clinical Chemistry. Link

  • Rozen, R. (1997). Genetic predisposition to hyperhomocysteinemia: deficiency of methylenetetrahydrofolate reductase (MTHFR). Thrombosis and Haemostasis. Link

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Folate Vitamers in Serum by LC-MS/MS.Link

  • Froese, D. S., et al. (2010). Structural basis for the regulation of human 5,10-methylenetetrahydrofolate reductase by phosphorylation and S-adenosylmethionine inhibition.[1] Cell Reports. Link

Sources

Technical Guide: Biochemical Divergence of Folic Acid vs. 5-Methyltetrahydrofolate (5-MTHF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Folic Acid (FA) has been the industry standard for folate supplementation and fortification due to its superior stability and low cost. However, recent pharmacokinetic data and genetic insights have precipitated a paradigm shift toward 5-methyltetrahydrofolate (5-MTHF). This shift is driven by the recognition of the "DHFR bottleneck"—the rate-limiting reduction of FA by dihydrofolate reductase—and the prevalence of MTHFR polymorphisms that impair the conversion of homocysteine to methionine.

This technical guide analyzes the biochemical, metabolic, and transport distinctions between these two folate forms, providing actionable data for researchers in drug development and nutritional biochemistry.

Physicochemical & Structural Divergence

The core functional difference lies in the oxidation state of the pteridine ring and the methylation status at the N-5 position.

Structural Comparison
  • Folic Acid (Pteroylglutamic acid): A fully oxidized, synthetic pteridine molecule.[1] It is thermodynamically stable but biologically inactive until reduced.

  • 5-MTHF (L-5-Methyltetrahydrofolate): A reduced form (tetrahydro-) with a methyl group at the N-5 position. It is the dominant circulating form of folate in human plasma and is biologically active as a methyl donor.

Stability Profiles

FA exhibits superior stability profiles compared to the native reduced form of 5-MTHF, which is susceptible to oxidative degradation.[2] However, calcium and glucosamine salt formulations of 5-MTHF have largely mitigated these stability concerns.

ParameterFolic Acid (FA)5-MTHF (Calcium Salt)
Molecular Weight 441.4 g/mol ~497.5 g/mol (varies by salt)
Oxidation State Fully Oxidized (Stable)Reduced (Susceptible to oxidation)
Solubility (pH 7) Low (~1.6 mg/mL)High (>10 mg/mL)
Thermal Degradation Low (17% loss in food matrix)High (70% loss in food matrix)
Activation Energy (

)
51.66 kJ/mol79.98 kJ/mol

Technical Insight: The higher activation energy for 5-MTHF degradation indicates a higher sensitivity to thermal stress, necessitating rigorous cold-chain management during raw material handling compared to FA.

Metabolic Fate: The DHFR Bottleneck

The most critical biochemical distinction is the metabolic route required for bioactivation. FA must undergo a two-step reduction catalyzed by dihydrofolate reductase (DHFR) to form dihydrofolate (DHF) and then tetrahydrofolate (THF).[3]

The DHFR Limitation

Research indicates that human DHFR activity is low and highly variable (0.05–0.5 nmol/min/mg protein). High doses of FA (>200 µg) can saturate this enzyme, leading to the accumulation of Unmetabolized Folic Acid (UMFA) in the systemic circulation.[4] UMFA has been hypothesized to mask Vitamin B12 deficiency and potentially interfere with natural folate transport.[5]

The 5-MTHF Bypass

5-MTHF enters the folate cycle downstream of the DHFR and MTHFR steps, providing immediate bioavailability for the methionine synthase reaction.

FolateMetabolism FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF Reduction 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF MTHF 5-MTHF (Active) MTHF->THF Methyl Donation MS Methionine Synthase MTHF->MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Remethylation DHFR DHFR (Rate Limiting) DHFR->FA Saturation Risk MTHFR MTHFR MTHFR->5,10-CH2-THF MS->Homocysteine 5,10-CH2-THF->MTHF Reduction

Figure 1: The Folate Metabolic Pathway. Note the "DHFR" step where Folic Acid enters, creating a potential bottleneck compared to 5-MTHF which enters directly as the active methyl donor.

Transport Mechanisms

Cellular uptake of folates is mediated by three primary systems. The affinity for FA versus 5-MTHF varies significantly between these transporters, influencing tissue-specific bioavailability.

Transporter Profiles
TransporterGenePrimary SubstratepH OptimumKey Tissue
RFC (Reduced Folate Carrier)SLC19A1Reduced Folates (5-MTHF)Neutral (7.4)Systemic Tissues
PCFT (Proton-Coupled Folate Transporter)SLC46A1Folic Acid & 5-MTHFAcidic (5.5)Intestine (Duodenum)
FR-α (Folate Receptor Alpha)FOLR1Folic Acid (High Affinity)NeutralKidney, Choroid Plexus
Mechanistic Implications[3][5][7]
  • Intestinal Absorption: Both FA and 5-MTHF are efficiently absorbed via PCFT in the acidic microclimate of the jejunum.

  • Systemic Uptake: RFC has a very low affinity for FA (

    
     ~ 200-400 µM) compared to 5-MTHF (
    
    
    
    ~ 1-5 µM). Consequently, high circulating levels of UMFA do not effectively enter peripheral cells via RFC, whereas 5-MTHF is readily transported.

FolateTransport cluster_extracellular Extracellular Space (Plasma/Lumen) cluster_membrane Cell Membrane cluster_intracellular Cytosol FA_out Folic Acid RFC RFC (SLC19A1) Antiporter FA_out->RFC Low Affinity (Poor Transport) PCFT PCFT (SLC46A1) Symporter FA_out->PCFT High Affinity (Acidic pH) MTHF_out 5-MTHF MTHF_out->RFC High Affinity (Neutral pH) MTHF_out->PCFT High Affinity MTHF_in 5-MTHF RFC->MTHF_in FA_in Folic Acid PCFT->FA_in PCFT->MTHF_in

Figure 2: Cellular Transport Dynamics. RFC favors 5-MTHF uptake at physiological pH, while PCFT mediates the uptake of both forms in acidic environments (e.g., gut).[6]

Genetic Interactions: The MTHFR Factor[9]

The MTHFR gene codes for the enzyme methylenetetrahydrofolate reductase.[7] Polymorphisms in this gene, specifically C677T and A1298C , reduce the enzymatic activity required to convert 5,10-methylene-THF to 5-MTHF.

  • C677T Heterozygous (CT): ~35% reduction in activity.

  • C677T Homozygous (TT): ~70% reduction in activity.

Clinical Implication: Individuals with the TT genotype cannot efficiently generate 5-MTHF from Folic Acid. Supplementation with 5-MTHF bypasses this enzymatic defect entirely, ensuring adequate methylation capacity regardless of genotype.

Experimental Protocol: LC-MS/MS Quantification

To accurately assess the pharmacokinetics of FA vs. 5-MTHF, a specific LC-MS/MS assay is required. Traditional immunoassays often cross-react and fail to distinguish between folate species.

Protocol Overview

Objective: Simultaneous quantification of Folic Acid, 5-MTHF, and UMFA in human plasma.

Reagents:

  • Internal Standards:

    
    -5-MTHF and 
    
    
    
    -Folic Acid.[8]
  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

Workflow:

  • Sample Prep: Protein precipitation using methanol containing 1% ascorbic acid (antioxidant to prevent 5-MTHF degradation).

  • SPE (Solid Phase Extraction): Use Phenyl or C18 cartridges. Condition with methanol, equilibrate with water. Load sample, wash with 5% methanol, elute with high-organic solvent.

  • LC Separation: Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Gradient elution.

  • MS/MS Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

MRM Transitions:

  • 5-MTHF: m/z 460.2

    
     313.1
    
  • Folic Acid: m/z 442.2

    
     295.1
    

LCMSWorkflow Sample Plasma Sample (200 µL) Prep Protein Precipitation (MeOH + Ascorbic Acid) Sample->Prep Add Internal Stds SPE Solid Phase Extraction (Phenyl/C18 Cartridge) Prep->SPE Supernatant Load LC LC Separation (C18 Column, Gradient) SPE->LC Eluate Injection MS MS/MS Detection (ESI+, MRM Mode) LC->MS Separation Data Quantification (FA vs. 5-MTHF) MS->Data Analysis

Figure 3: Analytical Workflow for Folate Speciation. Note the use of ascorbic acid in the prep stage to prevent oxidation of 5-MTHF.

Drug Development Implications

Formulation Strategy

While FA is robust, 5-MTHF requires stabilization.[1][2] Modern drug development utilizes calcium salts (e.g., L-5-methyltetrahydrofolate calcium) or glucosamine salts . The glucosamine salt has shown approximately 1.8-fold higher water solubility compared to the calcium salt, potentially enhancing bioavailability.

Regulatory Status
  • Folic Acid: Generally Recognized as Safe (GRAS), standard for fortification.

  • 5-MTHF: Approved as a New Dietary Ingredient (NDI) and available as a medical food or prescription supplement (e.g., Deplin®) for depression and conditions related to suboptimal folate levels.

References

  • Pietrzik, K., et al. (2010). "Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics. Link

  • Bailey, S. W., & Ayling, J. E. (2009). "The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake." Proceedings of the National Academy of Sciences. Link

  • Scaglione, F., & Panzavolta, G. (2014). "Folate, folic acid and 5-methyltetrahydrofolate are not the same thing."[1][7][9] Xenobiotica. Link

  • Zhao, R., et al. (2011). "Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia." Annual Review of Nutrition. Link

  • Nguyen, M. T., et al. (2003).[10] "Model Studies on the Stability of Folic Acid and 5-Methyltetrahydrofolic Acid Degradation." Journal of Agricultural and Food Chemistry. Link

  • Fazili, Z., et al. (2013). "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers."[11] Analytical and Bioanalytical Chemistry. Link

Sources

The Nexus of Methylation: A Technical Guide to 5-Methyltetrahydrofolate in One-Carbon Transfer Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

One-carbon metabolism is a fundamental network of interconnected biochemical pathways essential for life, governing the synthesis of nucleotides, the regulation of gene expression through methylation, and the maintenance of cellular redox balance. At the heart of this intricate system lies 5-methyltetrahydrofolate (5-MTHF), the most biologically active form of folate. This technical guide provides a comprehensive exploration of the mechanism of 5-MTHF in one-carbon transfer reactions, with a particular focus on its pivotal role in the folate and methionine cycles. We will delve into the enzymatic machinery, the kinetic and regulatory nuances, and the profound implications for human health and disease. This document is intended to serve as a detailed resource for researchers, clinicians, and pharmaceutical scientists engaged in the study of one-carbon metabolism and the development of novel therapeutic strategies targeting this critical pathway.

Introduction: The Central Role of 5-Methyltetrahydrofolate

One-carbon metabolism is a series of enzymatic reactions that involve the transfer of one-carbon units in various oxidation states. These single carbons, shuttled by folate cofactors, are indispensable for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA. Furthermore, the one-carbon network is inextricably linked to the methionine cycle, which generates S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that modify DNA, RNA, proteins, and lipids, thereby regulating a multitude of cellular processes.

5-Methyltetrahydrofolate (5-MTHF) is the predominant form of folate in circulation and the direct methyl donor for the remethylation of homocysteine to methionine. This reaction, catalyzed by methionine synthase, represents a critical intersection between the folate and methionine cycles. The integrity of this nexus is paramount for cellular proliferation, differentiation, and survival. Dysregulation of 5-MTHF-mediated one-carbon transfer is implicated in a spectrum of pathologies, including neural tube defects, cardiovascular disease, neurodegenerative disorders, and cancer. This guide will elucidate the core mechanisms of 5-MTHF action, providing a foundation for understanding its significance in health and disease.

The Core Mechanism: The Folate and Methionine Cycles Converge

The central event in 5-MTHF-mediated one-carbon transfer is the remethylation of homocysteine. This reaction not only regenerates the essential amino acid methionine but also liberates tetrahydrofolate (THF), which can then be re-utilized in the folate cycle to accept and transfer other one-carbon units.

The Players: Key Enzymes and Cofactors
  • 5-Methyltetrahydrofolate (5-MTHF): The primary circulating form of folate and the methyl donor in the methionine synthase reaction.

  • Homocysteine: A sulfur-containing amino acid that is a critical intermediate in the methionine cycle. Elevated levels of homocysteine are a recognized risk factor for various diseases.

  • Methionine Synthase (MTR): A vitamin B12-dependent enzyme that catalyzes the transfer of a methyl group from 5-MTHF to homocysteine.[1][2][3] This enzyme is a crucial link between the folate and methionine cycles.[1]

  • Methionine: An essential amino acid required for protein synthesis and the precursor for S-adenosylmethionine (SAM).

  • Tetrahydrofolate (THF): The regenerated folate molecule that can accept a one-carbon unit from serine to form 5,10-methylenetetrahydrofolate, thus re-entering the folate cycle.[2][3]

  • Methylenetetrahydrofolate Reductase (MTHFR): The enzyme responsible for the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-MTHF.[4] This is a key regulatory step in the folate cycle.

The Reaction: A Step-by-Step Mechanistic View

The transfer of the methyl group from 5-MTHF to homocysteine is a complex, multi-step process catalyzed by methionine synthase. The enzyme utilizes a cobalamin (vitamin B12) cofactor as an intermediate methyl carrier.[5]

  • Methyl Transfer to Cobalamin: The methyl group from 5-MTHF is first transferred to the Co(I) form of the cobalamin cofactor within the methionine synthase active site, forming methylcobalamin (MeCbl) and releasing THF.[1]

  • Methyl Transfer to Homocysteine: The methyl group is then transferred from MeCbl to homocysteine, yielding methionine and regenerating the Co(I) state of the cobalamin cofactor.[5]

This catalytic cycle ensures the continuous regeneration of methionine and THF, thereby maintaining the flux through both the methionine and folate cycles.

Visualization of the Core Pathway

Folate_Methionine_Cycle cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) 5,10-CH2-THF 5,10-Methylenetetrahydrofolate THF->5,10-CH2-THF Serine -> Glycine Serine Serine Glycine Glycine Serine->Glycine SHMT 5-MTHF 5-Methyltetrahydrofolate 5,10-CH2-THF->5-MTHF MTHFR (NADPH -> NADP+) DHF Dihydrofolate 5,10-CH2-THF->DHF dTMP Synthesis Hcy Homocysteine 5-MTHF->Hcy Methyl Group Transfer DHF->THF DHFR Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Acceptor -> Methylated Product) SAH->Hcy SAHH Hcy->Met Methionine Synthase (MTR) Vitamin B12

Figure 1: The intersection of the Folate and Methionine Cycles.

Experimental Methodologies for Studying One-Carbon Transfer

A thorough understanding of 5-MTHF-mediated one-carbon metabolism necessitates robust and quantitative experimental approaches. This section outlines key protocols for assessing enzyme activity, quantifying metabolites, and measuring metabolic flux.

Enzyme Activity Assays

This assay measures the conversion of homocysteine and 5-MTHF to methionine and THF. The product, THF, is converted to 5,10-methenyl-THF, which can be quantified spectrophotometrically.[6]

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer (pH 7.2), dithiothreitol (DTT), S-adenosylmethionine (AdoMet), hydroxocobalamin, and the enzyme sample (cell lysate or purified protein).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 5-MTHF and L-homocysteine.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and THF Conversion: Stop the reaction by adding a solution of 5N HCl/60% formic acid. This acidic condition also facilitates the conversion of the THF product to 5,10-methenyl-THF.

  • Incubation: Incubate at 80°C for 10 minutes to ensure complete conversion.

  • Centrifugation: Centrifuge the samples to pellet any precipitated protein.

  • Spectrophotometric Measurement: Measure the absorbance of the supernatant at 350 nm.

  • Quantification: Calculate the amount of THF produced using the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹ at 350 nm).

Commercially available ELISA kits provide a high-throughput method for quantifying MTHFR protein levels in various biological samples.

Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates according to the kit's instructions. This typically involves solubilizing cells in a lysis buffer.

  • Standard and Sample Addition: Add standards and samples to the wells of the MTHFR antibody-coated microplate.

  • Incubation: Incubate the plate to allow MTHFR to bind to the immobilized antibodies.

  • Detection Antibody Addition: Add a biotin-conjugated anti-MTHFR antibody.

  • Incubation: Incubate to allow the detection antibody to bind to the captured MTHFR.

  • Enzyme Conjugate Addition: Add streptavidin-HRP.

  • Incubation: Incubate to allow binding to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB).

  • Color Development: Incubate to allow for color development, which is proportional to the amount of MTHFR present.

  • Reaction Stoppage: Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Quantification: Determine the MTHFR concentration in the samples by comparing their absorbance to the standard curve.

Quantification of Folate Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of various folate species, including 5-MTHF, in biological matrices.[4][7][8]

Protocol:

  • Sample Collection and Stabilization: Collect biological samples (e.g., plasma, serum, cell extracts) and immediately add a stabilization solution containing antioxidants (e.g., ascorbic acid, DTT) to prevent folate degradation.

  • Protein Precipitation: Precipitate proteins by adding a solvent such as acetonitrile.

  • Centrifugation: Centrifuge to pellet the precipitated proteins.

  • Supernatant Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.

  • LC Separation: Inject the sample onto a liquid chromatography system equipped with a suitable column (e.g., C18 or HILIC) to separate the different folate species.

  • MS/MS Detection: Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-product ion transitions for each folate species are monitored for quantification.

  • Quantification: Quantify the concentration of each folate species by comparing the peak areas to those of stable isotope-labeled internal standards.

Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracers provides a dynamic view of one-carbon metabolism.[9][10] By feeding cells with labeled precursors (e.g., ¹³C-serine or ¹³C-methionine), the incorporation of the label into downstream metabolites can be tracked over time, allowing for the calculation of pathway fluxes.[10]

Workflow:

Metabolic_Flux_Analysis cluster_workflow Metabolic Flux Analysis Workflow A 1. Isotope Labeling (e.g., ¹³C-Serine) B 2. Cell Culture and Time-Course Sampling A->B C 3. Metabolite Extraction B->C D 4. LC-MS/MS Analysis (Isotopologue Distribution) C->D E 5. Flux Calculation (Metabolic Modeling) D->E

Figure 2: General workflow for metabolic flux analysis of one-carbon metabolism.

Clinical and Pharmaceutical Relevance

The central role of 5-MTHF in one-carbon metabolism makes it a critical molecule in human health and a key target for therapeutic intervention.

MTHFR Polymorphisms and Disease Susceptibility

Genetic variations in the MTHFR gene are common in the general population.[11] The most studied polymorphism, C677T, results in a thermolabile enzyme with reduced activity. Individuals homozygous for this variant (TT genotype) may have elevated homocysteine levels and altered folate distribution, particularly when folate intake is low. These polymorphisms have been associated with an increased risk for various conditions, including neural tube defects, cardiovascular disease, and certain cancers.[12][13]

MTHFR GenotypeEnzyme Activity (Relative to CC)Associated Health Risks (in the context of low folate status)
CC (Wild-type) ~100%Baseline risk
CT (Heterozygous) ~65%Moderately increased risk for some conditions
TT (Homozygous) ~30%Significantly increased risk for neural tube defects, potential increased risk for other chronic diseases

Table 1: Common MTHFR polymorphisms and their functional consequences.

5-MTHF in Drug Development and Therapeutics

Folic acid is a synthetic form of folate used in supplements and food fortification. However, it must be reduced and methylated to 5-MTHF to become biologically active. This conversion can be impaired in individuals with MTHFR polymorphisms. Supplementation with 5-MTHF bypasses these enzymatic steps, providing the active form of folate directly. This is particularly advantageous for individuals with MTHFR mutations.

The folate pathway is a well-established target for anticancer drugs. For example, 5-fluorouracil (5-FU), a cornerstone of chemotherapy for colorectal cancer, requires the folate cofactor 5,10-methylenetetrahydrofolate for its cytotoxic effect.[14][15] Leucovorin (a precursor to 5,10-methylenetetrahydrofolate) is often co-administered with 5-FU to enhance its efficacy.[14][15] More recently, direct administration of the active folate, arfolitixorin ([6R]-5,10-methylenetetrahydrofolate), has been shown to result in higher intratumoral levels of the active folate and increased inhibition of thymidylate synthase compared to leucovorin.[14] There is also evidence that 5-MTHF can potentiate the effects of 5-FU.[16]

Given the importance of one-carbon metabolism in the synthesis of neurotransmitters and in maintaining neuronal health, there is growing interest in the use of 5-MTHF for neurological and psychiatric conditions. Clinical trials have investigated the efficacy of 5-MTHF as an adjunctive therapy for major depressive disorder, with some studies showing improved outcomes, particularly in patients with MTHFR polymorphisms.[17][18][19] Research is also exploring the potential of 5-MTHF in slowing cognitive decline in conditions like Alzheimer's disease.[20][21][22]

The methionine synthase enzyme in fungi (metH) is structurally different from the human enzyme, making it an attractive target for the development of novel antifungal drugs with high specificity and reduced host toxicity.[23]

Conclusion and Future Directions

5-Methyltetrahydrofolate stands at a critical juncture of cellular metabolism, orchestrating the flow of one-carbon units for biosynthesis and methylation. The intricate mechanism of its action, centered on the methionine synthase reaction, underscores the delicate balance required for cellular homeostasis. The advent of advanced analytical techniques, such as LC-MS/MS and stable isotope tracing, has provided unprecedented insights into the dynamics of this pathway.

For researchers and drug development professionals, a deep understanding of 5-MTHF metabolism is essential. The clinical implications of MTHFR polymorphisms highlight the potential for personalized medicine approaches, where 5-MTHF supplementation can be tailored to an individual's genetic makeup. Furthermore, the folate and methionine cycles represent a rich landscape for the discovery of novel therapeutic targets for a range of diseases, from cancer to infectious diseases and neurodegenerative disorders.

Future research should continue to unravel the complex regulatory networks that govern one-carbon metabolism and explore the intricate interplay between genetics, diet, and disease. The development of more sophisticated in vitro and in vivo models will be crucial for dissecting these complex interactions and for the preclinical evaluation of new therapeutic agents. Ultimately, a comprehensive understanding of the mechanism of 5-methyltetrahydrofolate in one-carbon transfer reactions will pave the way for innovative strategies to improve human health.

References

  • Methionine synthase - Proteopedia, life in 3D. (2023-01-16). Available from: [Link]

  • The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC - PubMed Central. Available from: [Link]

  • One Carbon Metabolism | Tetrahydrofolate and the Folate Cycle - YouTube. (2018-07-06). Available from: [Link]

  • Folate Cycle - Folic Acid Metabolism - YouTube. (2023-08-14). Available from: [Link]

  • MTHFR and MTRR Polymorphisms Predict Sex-Dependent Psychotic Symptom Improvements, Not Metabolic Changes - MDPI. Available from: [Link]

  • Human Methylenetetrahydrofolate reductase (MTHFR) ELISA Kit (HUEB2501). Available from: [Link]

  • Quantitation of cellular metabolic fluxes of methionine - PubMed. (2014-02-04). Available from: [Link]

  • Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization | Analytical Chemistry. (2018-05-24). Available from: [Link]

  • MTHFR GENE TESTING. Available from: [Link]

  • Catalysis of Methyl Group Transfers Involving Tetrahydrofolate and B12 - PubMed Central. Available from: [Link]

  • In vitro genetic model. a One-carbon metabolism pathway highlighting... - ResearchGate. Available from: [Link]

  • The Effects of Methylfolate on Cognitive Decline and Dementia: A Protocol for Systematic Review and Meta-Analysis - PubMed Central. (2023-04-24). Available from: [Link]

  • Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - PubMed Central. (2024-11-20). Available from: [Link]

  • Methionine Synthases as Targets for Antifungal Drug Development - Research Explorer. (2023-03-29). Available from: [Link]

  • The structure of the C-terminal domain of methionine synthase: presenting S-adenosylmethionine for reductive methylation of B12 - PubMed. (1996-11-15). Available from: [Link]

  • An Inhibitory Kinetic Method for the Methionine Determination - Regular Article. (2021-11-08). Available from: [Link]

  • Methionine synthase - Wikipedia. Available from: [Link]

  • MTHFR Gene Test: MedlinePlus Medical Test. (2026-01-27). Available from: [Link]

  • Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - Semantic Scholar. (2021-06-24). Available from: [Link]

  • Targeted disruption of the methionine synthase gene in mice - PubMed. Available from: [Link]

  • Quantitation of Cellular Metabolic Fluxes of Methionine | Analytical Chemistry. Available from: [Link]

  • The transfer of a methyl group from 5-methyltetrahydrofolate to... - ResearchGate. Available from: [Link]

  • 5-MTHF Activated Folic Acid for Depression: Why It Works - Intelligent Labs supplements. (2025-02-18). Available from: [Link]

  • (PDF) Increased potentiation of 5-fluorouracil induced thymidylate synthase inhibition by 5,10-methylenetetrahydrofolate (arfolitixorin) compared to leucovorin in patients with colorectal liver metastases; The Modelle-001 Trial - ResearchGate. Available from: [Link]

  • Modeling cellular compartmentation in one-carbon metabolism - PMC - PubMed Central. (2013-02-13). Available from: [Link]

  • Cobalamin-Dependent Methionine Synthase Assay - Appling. (2002-08-15). Available from: [Link]

  • MTHFR and MTRR Polymorphisms Predict Sex-Dependent Psychotic Symptom Improvements, Not Metabolic Changes - MDPI. Available from: [Link]

  • Phase-I Tolerability Study of 5-methyltetrahydrofolate in Combination With a 4-hour Infusion of 5-Fluorouracil in Cancer-Patients - PubMed. Available from: [Link]

  • B Vitamins in MTHFR Positive Patients With Major Depression: A Post Hoc Analysis of Findings - ClinicalTrials.gov. Available from: [Link]

  • Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf. Available from: [Link]

  • One-Carbon Metabolism Modulates Ageing And Neurodegeneration - Tavernarakis Lab. Available from: [Link]

  • Methionine synthase - M-CSA Mechanism and Catalytic Site Atlas. Available from: [Link]

  • Regulation of 5-Methyltetrahydrofolate:Homocysteine Methyltransferase Activity by Methionine, Vitamin B12, and Folate in Cultured - PNAS. Available from: [Link]

  • Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PubMed Central. Available from: [Link]

  • Structures of the N-terminal modules imply large domain motions during catalysis by methionine synthase | PNAS. Available from: [Link]

  • Effect of L-methylfolate on Depressive Symptoms in Patients with MTHFR Mutations (P3.9-057) - Neurology.org. (2019-04-09). Available from: [Link]

  • A typical LC-MS/MS chromatogram showing intracellular folate metabolite... - ResearchGate. Available from: [Link]

  • Figure 4 metabolic flux analysis NEW - bioRxiv. (2025-02-27). Available from: [Link]

  • 5-Methyltetrahydrofolate-Homocysteine S-Methyltransferase - MeSH - NCBI. Available from: [Link]

  • Folate‐Associated Gene Expression in Primary Tumors Is Associated With Tumor Response and Progression‐Free Survival of Patients With Metastatic Colorectal Cancer Undergoing 5‐FU/Leucovorin‐Based Combination Chemotherapy - NIH. (2025-05-13). Available from: [Link]

  • MTHFR C677T polymorphism increases MTX sensitivity via the inhibition of S-adenosylmethionine and de novo purine synthesis - Portland Press. Available from: [Link]

  • 5-Methyltetrahydrofolate Alleviates Memory Impairment in a Rat Model of Alzheimer's Disease Induced by D-Galactose and Aluminum Chloride - NIH. Available from: [Link]

  • Crystal structure and solution characterization of the activation domain of human methionine synthase - PubMed. Available from: [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum - bevital. Available from: [Link]

  • Methylenetetrahydrofolate Reductase Polymorphisms: Pharmacogenetic Effects - Madame Curie Bioscience Database - NCBI Bookshelf. Available from: [Link]

  • Folate Metabolism & Activated Methyl Cycle - Biochemistry - YouTube. (2021-09-27). Available from: [Link]

  • Role of the MTHFR polymorphisms in cancer risk modification and treatment - PubMed. Available from: [Link]

  • One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC - NIH. Available from: [Link]

Sources

genetic polymorphisms affecting 5-methyltetrahydrofolate metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Pharmacogenomics: A Technical Guide to Genetic Polymorphisms in 5-MTHF Metabolism

Executive Summary This technical guide provides a mechanistic and translational analysis of genetic polymorphisms affecting 5-methyltetrahydrofolate (5-MTHF) metabolism. It is designed for drug development professionals and senior researchers. We move beyond basic associations to explore the kinetic dysfunctions (catalytic vs. regulatory) of MTHFR, SLC19A1, and MTR variants. Furthermore, we provide a validated LC-MS/MS protocol for distinguishing biologically active 5-MTHF from unmetabolized folic acid—a critical distinction in modern pharmacokinetic studies.

Part 1: The Biochemical Framework

The folate cycle is not merely a vitamin processing pathway; it is a high-fidelity carbon-transfer engine essential for DNA synthesis and methylation. The stability of this engine relies on the precise conversion of 5,10-methylene-THF to 5-MTHF by the enzyme MTHFR (Methylenetetrahydrofolate Reductase).

The MTHFR Structural Dichotomy

To understand the polymorphisms, one must understand the enzyme's architecture. MTHFR is a homodimer organized into two distinct domains:

  • N-Terminal Catalytic Domain (Exon 4): Binds the substrate and the FAD cofactor.

  • C-Terminal Regulatory Domain (Exon 7): Binds S-adenosylmethionine (SAM), an allosteric inhibitor that prevents "over-methylation" when methionine levels are sufficient.

The "Big Two" Polymorphisms: Mechanistic Divergence
PolymorphismLocationAmino Acid ChangeKinetic MechanismFunctional Impact
C677T (rs1801133)Catalytic DomainAla222ValThermolability & FAD Dissociation. The Val variant weakens the binding of the FAD cofactor. At 37°C, the enzyme loses its structural integrity, leading to a rapid loss of specific activity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

reduction).
High Impact. Homozygotes (TT) show ~70% reduction in activity. Heterozygotes (CT) show ~35% reduction.
A1298C (rs1801131)Regulatory DomainGlu429AlaAltered Allosteric Regulation. This mutation does not significantly affect the catalytic site directly but alters the conformational change required for SAM inhibition.Moderate Impact. Homozygotes (CC) show ~30% reduction.[1] Crucial Note: Compound heterozygosity (677CT + 1298AC) results in a phenotype similar to 677TT.

Part 2: The Supply Chain (Transport & Utilization)

While MTHFR dictates the form of folate, SLC19A1 (Reduced Folate Carrier 1, RFC1) dictates the flux.

  • SLC19A1 G80A (Arg27His): This polymorphism alters the transport kinetics of folates and antifolates (like Methotrexate).[2] The 80AA genotype is associated with higher plasma concentrations of Methotrexate (MTX) but potentially altered intracellular accumulation of physiological folates, creating a divergence between toxicity risk and therapeutic efficacy.

  • MTR A2756G (Asp919Gly): Methionine Synthase (MTR) uses 5-MTHF to remethylate homocysteine. The 2756G variant increases the enzyme's activity in some contexts but is often linked to lower homocysteine levels, acting as a "drain" on the 5-MTHF pool.

Part 3: Visualization of the Signaling Pathway

The following diagram illustrates the kinetic pinch-points introduced by these polymorphisms.

FolateCycle cluster_inputs Extracellular Input FolicAcid Folic Acid (Synthetic) SLC19A1 SLC19A1 (RFC1) Polymorphism: G80A (Transport Gate) FolicAcid->SLC19A1 DietaryFolate Dietary Folates DietaryFolate->SLC19A1 DHF DHF SLC19A1->DHF THF THF DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF (DNA Synthesis Hub) THF->MethyleneTHF MTHFR MTHFR Enzyme C677T: Catalytic Failure A1298C: Regulatory Failure MethyleneTHF->MTHFR FiveMTHF 5-MTHF (Bioactive Methyl Donor) MTHFR->FiveMTHF Irreversible Reduction MTR MTR (Methionine Synthase) Polymorphism: A2756G FiveMTHF->MTR Methyl Group Transfer Methionine Methionine MTR->Methionine Homocysteine Homocysteine (Toxic Accumulation) Homocysteine->MTR Methionine->MTHFR SAM Inhibition (A1298C affects this)

Caption: The Folate Metabolic Engine. Red nodes indicate high-risk inputs/accumulations; Yellow hexagons indicate polymorphic checkpoints; The Diamond represents the critical MTHFR rate-limiting step.

Part 4: Experimental Methodology (Self-Validating Protocol)

To accurately assess the impact of these polymorphisms in clinical trials, one cannot rely on "Total Folate" immunoassays. You must distinguish 5-MTHF from Unmetabolized Folic Acid (UMFA).

Protocol: LC-MS/MS Quantification of 5-MTHF vs. Folic Acid[3][4]

Rationale: 5-MTHF is extremely sensitive to oxidation. Standard extraction protocols often degrade the analyte, leading to false "low" readings. This protocol uses a specific antioxidant/pH buffer system to lock the oxidation state.

Reagents:

  • Extraction Buffer: Methanol containing 10 mg/mL 2-mercaptoethanol (antioxidant) and 0.025% (v/v) ammonium hydroxide (pH stabilizer).

  • Internal Standard (IS):

    
    -5-MTHF (Stable isotope required for matrix compensation).
    

Workflow:

  • Sample Prep: Aliquot 100 µL plasma into light-protected tubes (amber).

  • Protein Precipitation: Add 300 µL Extraction Buffer . Vortex vigorously for 30s.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer supernatant to autosampler vials kept at 4°C.

LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 1 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Ionization: ESI Positive Mode.

MRM Transitions (Quantification):

  • 5-MTHF: m/z 460.2 → 313.1 (Primary), 460.2 → 180.1 (Confirmatory).

  • Folic Acid: m/z 442.2 → 295.1.

  • Internal Standard: m/z 465.2 → 313.1.

Validation Criteria:

  • Linearity:

    
     over 5–500 ng/mL.
    
  • Recovery: >85% (The use of 2-mercaptoethanol is critical here; without it, recovery drops to <60%).

Part 5: Drug Development & Pharmacogenomics

The interaction between these polymorphisms and antifolate drugs (Methotrexate, Pemetrexed) is a critical consideration for safety profiling.

The Methotrexate (MTX) Toxicity Decision Tree

Patients with MTHFR variants have reduced capacity to remethylate homocysteine, making them more susceptible to MTX-induced hyperhomocysteinemia and mucosal toxicity.

MTX_Decision Start Patient Requiring High-Dose MTX Genotype Genotype MTHFR & SLC19A1 Start->Genotype Result_WT Wild Type (677CC) SLC19A1 80GG Genotype->Result_WT Result_Het Heterozygote (677CT) Genotype->Result_Het Result_Hom Homozygote (677TT) or Compound Het Genotype->Result_Hom Action_Std Standard Dosing Routine Monitoring Result_WT->Action_Std Action_Mod Monitor Homocysteine Consider Leucovorin Rescue Result_Het->Action_Mod Action_High Dose Reduction Required Aggressive Hydration Extended Leucovorin Result_Hom->Action_High

Caption: Pharmacogenomic Decision Tree for Methotrexate Dosing based on MTHFR status.

Translational Insight

For drug developers, "folic acid" supplementation in clinical trials may be insufficient for 677TT carriers because the enzymatic bottleneck prevents conversion to the active cofactor.

  • Recommendation: Use L-5-Methyltetrahydrofolate (calcium salt) instead of Folic Acid in trials involving MTHFR-compromised populations to bypass the metabolic block.

References

  • Liew, S. C., & Gupta, E. D. (2015). Methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism: Epidemiology, metabolism and the associated diseases.[3] European Journal of Medical Genetics, 58(1), 1-10.[3] Link

  • Frosst, P., et al. (1995). A candidate genetic risk factor for vascular disease: a common mutation in methylenetetrahydrofolate reductase. Nature Genetics, 10(1), 111-113. Link

  • Weisberg, I., et al. (1998). A second genetic polymorphism in methylenetetrahydrofolate reductase (MTHFR) associated with decreased enzyme activity.[3][4] Molecular Genetics and Metabolism, 64(3), 169-172. Link

  • Fazili, Z., et al. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product.[5] Analytical and Bioanalytical Chemistry, 405(13), 4549-4560. Link

  • Yates, Z., & Lucock, M. (2005). G80A reduced folate carrier SNP modulates cellular uptake of folate and affords protection against thrombosis via a non homocysteine related mechanism. Life Sciences, 77(21), 2735-2742. Link

  • Jencks, D. A. (2020). Allosteric inhibition of MTHFR prevents futile SAM cycling and maintains nucleotide pools in one-carbon metabolism. Journal of Biological Chemistry, 295(46). Link

Sources

A Technical Guide on the Role of 5-Methyltetrahydrofolate (5-MTHF) in Mitigating Oxidative Stress

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. 5-Methyltetrahydrofolate (5-MTHF), the most biologically active form of folate (Vitamin B9), has emerged as a significant molecule in the mitigation of oxidative stress.[1][2] This technical guide provides an in-depth exploration of the multifaceted mechanisms through which 5-MTHF exerts its antioxidant effects. Beyond its canonical role in one-carbon metabolism, 5-MTHF directly scavenges reactive oxygen species, enhances the functionality of endothelial nitric oxide synthase (eNOS) to bolster nitric oxide bioavailability, and transcriptionally upregulates endogenous antioxidant defense systems, most notably the glutathione pathway via Nrf2 activation. This document will dissect these core mechanisms, present corroborating experimental evidence, and provide standardized protocols for the investigation of 5-MTHF's antioxidant properties, thereby offering a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Introduction: The Nexus of Folate Metabolism and Cellular Redox Homeostasis

Folate is an essential water-soluble B vitamin crucial for a variety of metabolic processes, including nucleotide synthesis and methylation reactions.[1] The synthetic form, folic acid, is metabolized in the body to its active form, 5-MTHF.[1][2] Unlike folic acid, 5-MTHF can directly enter the folate and methylation cycles without the need for enzymatic reduction, making it a more direct and potentially efficient therapeutic agent.[3][4][5]

Oxidative stress arises from an overproduction of ROS, such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive peroxynitrite (ONOO⁻). These molecules can inflict damage upon lipids, proteins, and DNA, contributing to cellular dysfunction and the pathogenesis of various diseases. While the body possesses an endogenous antioxidant defense system, including enzymes like superoxide dismutase (SOD) and catalase, and non-enzymatic antioxidants like glutathione (GSH), these systems can be overwhelmed under pathological conditions. This guide will illuminate the scientifically substantiated roles of 5-MTHF in bolstering these defenses and directly counteracting oxidative threats.

The Multifaceted Antioxidant Mechanisms of 5-MTHF

The antioxidant capacity of 5-MTHF is not confined to a single mode of action but rather a synergistic interplay of direct and indirect mechanisms. These can be broadly categorized into three key areas: direct ROS scavenging, enhancement of endothelial nitric oxide synthase (eNOS) function, and upregulation of endogenous antioxidant pathways.

Direct Scavenging of Reactive Oxygen and Nitrogen Species

Experimental evidence has demonstrated that 5-MTHF possesses the intrinsic ability to directly neutralize specific reactive species. It is a potent scavenger of peroxynitrite and can also neutralize superoxide radicals.[6] This direct scavenging activity provides an immediate line of defense against some of the most damaging ROS.

  • Peroxynitrite Scavenging: Peroxynitrite is a powerful oxidant and nitrating agent formed from the rapid reaction of superoxide and nitric oxide. It can cause significant cellular damage. 5-MTHF has been shown to be a strong peroxynitrite scavenger, thereby preventing its detrimental effects.[7][8]

  • Superoxide Neutralization: 5-MTHF can directly neutralize superoxide radicals that are generated from various sources, including uncoupled eNOS and xanthine oxidase.[6]

It is important to note, however, that some studies suggest a potential dual role for 5-MTHF, with evidence of pro-oxidant effects at higher concentrations in certain experimental models, such as C. elegans.[9] This highlights the need for further research to fully understand the dose-dependent effects of 5-MTHF.

Enhancement of Endothelial Nitric Oxide Synthase (eNOS) Function

A pivotal mechanism by which 5-MTHF mitigates oxidative stress is through its positive influence on endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the critical signaling molecule, nitric oxide (NO). In states of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide instead of NO. This uncoupling is often due to the oxidation of a crucial eNOS cofactor, tetrahydrobiopterin (BH4).[7]

5-MTHF improves eNOS coupling through the following mechanisms:

  • Preservation of Tetrahydrobiopterin (BH4): By scavenging peroxynitrite, 5-MTHF prevents the oxidation of BH4.[7][8] This ensures an adequate supply of this essential cofactor, maintaining the coupled state of eNOS.

  • Restoration of NO Production: By promoting eNOS coupling, 5-MTHF restores the enzyme's ability to produce NO, a potent vasodilator with anti-inflammatory and anti-thrombotic properties.[7]

  • Reduction of eNOS-derived Superoxide: A direct consequence of improved eNOS coupling is a significant reduction in the production of superoxide by the enzyme itself.[7]

This improvement in endothelial function and reduction in vascular superoxide production has been demonstrated both ex vivo in human vessels and in vivo.[8]

eNOS_Coupling cluster_0 Oxidative Stress Condition cluster_1 5-MTHF Intervention Superoxide Superoxide Peroxynitrite Peroxynitrite Superoxide->Peroxynitrite reacts with NO BH4_Oxidized Oxidized BH4 Peroxynitrite->BH4_Oxidized oxidizes eNOS_uncoupled Uncoupled eNOS eNOS_uncoupled->Superoxide produces more BH4_Oxidized->eNOS_uncoupled leads to MTHF 5-MTHF MTHF->Peroxynitrite scavenges BH4 Tetrahydrobiopterin (BH4) MTHF->BH4 protects eNOS_coupled Coupled eNOS NO Nitric Oxide (NO) eNOS_coupled->NO produces BH4->eNOS_coupled maintains

Caption: 5-MTHF's role in promoting eNOS coupling and mitigating oxidative stress.

Upregulation of Endogenous Antioxidant Pathways: The Nrf2-Glutathione Axis

Beyond its direct scavenging and eNOS-modulating effects, 5-MTHF can also bolster the cell's intrinsic antioxidant defenses. A key pathway in this regard is the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of various antioxidant genes, stimulating their transcription.[1]

Studies have shown that 5-MTHF can activate Nrf2, leading to the increased expression of:

  • Glutathione (GSH) Synthesizing Enzymes: 5-MTHF has been demonstrated to increase the expression of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[1] This leads to a restoration of intracellular GSH levels, a critical non-enzymatic antioxidant.[1]

  • Superoxide Dismutase-1 (SOD-1): This enzyme catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide.

  • Heme Oxygenase-1 (HO-1): This enzyme has potent antioxidant and anti-inflammatory properties.

The activation of the Nrf2 pathway by 5-MTHF represents a more sustained and broad-spectrum antioxidant response compared to direct scavenging.

Nrf2_Activation cluster_nucleus 5_MTHF 5-MTHF Nrf2 Nrf2 5_MTHF->Nrf2 activates Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2 releases from Keap1 Keap1_Nrf2_Complex Keap1-Nrf2 Complex (Cytoplasm) Keap1_Nrf2_Complex->Nrf2 Nrf2_translocated Nrf2 Nrf2->Nrf2_translocated translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2_translocated->ARE binds to Antioxidant_Genes Antioxidant Genes (GCL, SOD-1, HO-1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Increased Antioxidant Enzymes & Glutathione Antioxidant_Genes->Antioxidant_Enzymes leads to

Caption: The activation of the Nrf2 pathway by 5-MTHF to enhance endogenous antioxidant defenses.

Experimental Protocols for Assessing the Antioxidant Effects of 5-MTHF

To rigorously evaluate the antioxidant properties of 5-MTHF in a research or drug development setting, a combination of in vitro and in vivo assays is recommended.

In Vitro Assessment of ROS Scavenging and Cellular Antioxidant Capacity

3.1.1 Measurement of Intracellular ROS Production

  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture cells (e.g., human umbilical vein endothelial cells - HUVECs) to 80-90% confluency in a 96-well plate.

    • Induce oxidative stress with a known agent (e.g., H₂O₂, high glucose).

    • Treat cells with varying concentrations of 5-MTHF for a predetermined time.

    • Wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

    • Wash cells with PBS.

    • Measure fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[10]

3.1.2 Glutathione (GSH) Assay

  • Principle: The GSH/GSSG-Glo™ Assay (Promega) or similar kits measure the levels of reduced (GSH) and oxidized (GSSG) glutathione. The ratio of GSH to GSSG is a key indicator of cellular redox status.

  • Protocol:

    • Culture and treat cells with an oxidative stressor and 5-MTHF as described above.

    • Lyse the cells according to the kit manufacturer's instructions.

    • Follow the kit's protocol to measure luminescence corresponding to GSH and GSSG levels.

    • Calculate the GSH/GSSG ratio.

Ex Vivo and In Vivo Models

3.2.1 Ex Vivo Vascular Reactivity and Superoxide Production

  • Principle: This method, often performed on isolated blood vessels, assesses the direct effects of 5-MTHF on endothelial function and vascular superoxide production.

  • Protocol:

    • Obtain vascular tissue (e.g., saphenous veins from patients undergoing coronary artery bypass grafting) and place it in ice-cold Krebs-Henseleit buffer.[8]

    • Cut the vessels into rings and mount them in an organ bath for isometric tension recording.

    • Assess endothelium-dependent vasodilation in response to acetylcholine or bradykinin.

    • Incubate a separate set of vessel rings with 5-MTHF (e.g., 1 to 100 µmol/L) and repeat the vasodilation assessment.

    • Measure superoxide production in vascular segments using lucigenin-enhanced chemiluminescence.

3.2.2 Animal Models of Oxidative Stress

  • Principle: In vivo models, such as ischemia-reperfusion injury in rodents, allow for the systemic evaluation of 5-MTHF's protective effects.[11]

  • Protocol:

    • Induce acute kidney injury in rats via 45 minutes of ischemia followed by 24 hours of reperfusion.[11]

    • Administer 5-MTHF (e.g., 3 µg/kg body weight) intravenously or intraperitoneally before and/or after the ischemic event.[11]

    • Collect blood and kidney tissue at the end of the reperfusion period.

    • Measure markers of kidney function (e.g., serum creatinine, blood urea nitrogen).

    • Assess oxidative stress markers in kidney tissue, such as malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the GSH/GSSG ratio.[1]

    • Analyze the expression of Nrf2 and its target genes (GCL, SOD-1, HO-1) using Western blotting or qPCR.

Data Presentation and Interpretation

Quantitative data from the aforementioned experiments should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Effects of 5-MTHF on Oxidative Stress Markers

Treatment GroupRelative Fluorescence Units (DCF)GSH/GSSG Ratio
Control100 ± 510 ± 0.8
Oxidative Stressor250 ± 153 ± 0.4
Oxidative Stressor + 10 µM 5-MTHF150 ± 107 ± 0.6
Oxidative Stressor + 50 µM 5-MTHF110 ± 89 ± 0.7

Table 2: In Vivo Effects of 5-MTHF in a Rat Model of Ischemia-Reperfusion Injury

Treatment GroupSerum Creatinine (mg/dL)Kidney MDA (nmol/mg protein)Kidney GSH (nmol/mg protein)
Sham0.5 ± 0.11.2 ± 0.28.5 ± 0.7
Ischemia-Reperfusion2.8 ± 0.44.5 ± 0.63.1 ± 0.5
Ischemia-Reperfusion + 5-MTHF1.2 ± 0.22.1 ± 0.37.2 ± 0.6

Conclusion and Future Directions

5-Methyltetrahydrofolate is a pleiotropic molecule with significant potential for mitigating oxidative stress through a combination of direct ROS scavenging, enhancement of eNOS function, and upregulation of endogenous antioxidant defense systems. Its ability to recouple eNOS and activate the Nrf2 pathway underscores its therapeutic potential in a wide range of oxidative stress-related pathologies.

Future research should focus on elucidating the precise molecular interactions of 5-MTHF with components of the Nrf2 signaling pathway and further investigating its dose-dependent effects to rule out any potential pro-oxidant activity at higher concentrations. Additionally, well-designed clinical trials are warranted to translate the promising preclinical findings into effective therapeutic strategies for human diseases characterized by oxidative stress. This guide provides a foundational framework for such investigations, empowering researchers and drug development professionals to further explore and harness the antioxidant properties of 5-MTHF.

References

  • Antoniades, C., Shirodaria, C., Warrick, N., Cai, S., de Bono, J., Lee, J., Leeson, P., Neubauer, S., Ratnatunga, C., Pillai, R., Refsum, H., & Channon, K. M. (2006). 5-Methyltetrahydrofolate Rapidly Improves Endothelial Function and Decreases Superoxide Production in Human Vessels. Circulation, 114(11), 1193–1201. [Link]

  • Understanding B9. Folate vs folinic acid vs levomefolic acid (L-5-methyltetrahydrofolate). (2024). No-BS-Nutrition. [Link]

  • Wijerathne, C. U. B., Au-Yeung, K. K. W., Siow, Y. L., & O, K. (2022). 5-Methyltetrahydrofolate Attenuates Oxidative Stress and Improves Kidney Function in Acute Kidney Injury through Activation of Nrf2 and Antioxidant Defense. Antioxidants, 11(6), 1046. [Link]

  • Methylfolate (5-MTHF) - Pathway Map. Seeking Health. [Link]

  • 5-MTHF 5 mg & Reviews. Thorne. [Link]

  • What is 5-MTHF? The Ultimate Guide to Folate & Methylfolate. Intelligent Labs supplements. [Link]

  • Wijerathne, C. U. B., Au-Yeung, K. K. W., Siow, Y. L., & O, K. (2022). 5-Methyltetrahydrofolate Attenuates Oxidative Stress and Improves Kidney Function in Acute Kidney Injury through Activation of Nrf2 and Antioxidant Defense. Antioxidants (Basel, Switzerland), 11(6), 1046. [Link]

  • 5-mthf L-Methylfolate 5 mg chewable tabs. Methyl-Life. [Link]

  • de Assis, A. M., de Souza, G. K., Gayer, M. C., da Silva, F. S., da Rosa, H. T., da Silva, J., & Klafke, G. M. (2016). DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity. Redox report : communications in free radical research, 21(3), 127–135. [Link]

  • Servy, E. J., Menezo, Y., & Cohen, M. (2018). Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. Nutrients, 10(12), 1807. [Link]

  • Varghese, A., S, S., & G, R. (2021). Folate derivatives, 5-methyltetrahydrofolate and 10-formyltetrahydrofolate, protect BEAS-2B cells from high glucose–induced oxidative stress and inflammation. Journal of Food Biochemistry, 45(10), e13926. [Link]

  • Servy, E. J., & Menezo, Y. (2022). Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis through the Folate and One-Carbon Cycles. International Journal of Molecular Sciences, 23(19), 11339. [Link]

  • Bier, I. (2023). 5-MTHF Supplement: Body Benefits & Why it Matters. DaVinci Labs. [Link]

  • Antoniades, C., Shirodaria, C., Warrick, N., Cai, S., de Bono, J., Lee, J., Leeson, P., Neubauer, S., Ratnatunga, C., Pillai, R., Refsum, H., & Channon, K. M. (2006). 5-methyltetrahydrofolate rapidly improves endothelial function and decreases superoxide production in human vessels: effects on vascular tetrahydrobiopterin availability and endothelial nitric oxide synthase coupling. Circulation, 114(11), 1193–1201. [Link]

  • NutriPATH - METHYLATION & MTHFR. NutriPATH. [Link]

  • (PDF) JOURNAL OF CRITICAL REVIEWS TITLE: OXIDATIVE STRESS AND GENETIC POLYMORPHISMS IN THE FOLATE METABOLIC PATHWAY AND ITS ASSOCIATION WITH TYPE 2 DIABETES MELLITUS. ResearchGate. [Link]

  • Kaur, P., & Kaur, M. (2020). Oxidative Stress and Polymorphism in MTHFR SNPs (677 and 1298) in Paternal Sperm DNA is Associated with an Increased Risk of Retinoblastoma in Their Children: A Case–Control Study. Reproductive Sciences, 27(1), 227–236. [Link]

  • Glutathione and MTHFR – Methyl-Life® Supplements. Methyl-Life® Supplements. [Link]

Sources

5-MTHF Function in Neurotransmitter Synthesis: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide dissects the critical role of L-5-Methyltetrahydrofolate (5-MTHF) in Central Nervous System (CNS) pharmacology. Unlike synthetic folic acid, 5-MTHF is the biologically active moiety capable of crossing the Blood-Brain Barrier (BBB) to drive the rate-limiting steps of monoamine synthesis.

For researchers and drug developers, understanding 5-MTHF is not merely about "folate supplementation"; it is about optimizing the One-Carbon Metabolism cycle to ensure sufficient bioavailability of S-Adenosylmethionine (SAMe) and Tetrahydrobiopterin (BH4) . This document details the molecular mechanisms, provides validated quantification protocols (LC-MS/MS), and outlines the kinetic advantages of 5-MTHF in neuropsychiatric therapeutic models.

Part 1: The Kinetic Superiority of 5-MTHF at the Blood-Brain Barrier

The first hurdle in CNS drug development involving folates is bioavailability. Systemic folate levels do not correlate linearly with Cerebrospinal Fluid (CSF) levels due to the specificity of the choroid plexus transport systems.

Transport Mechanism: The FOLR1 Bottleneck

Folic acid (synthetic) and 5-MTHF (bioactive) compete for transport across the BBB.

  • Mechanism: 5-MTHF is transported into the CSF primarily via Folate Receptor Alpha (FR

    
    , gene FOLR1)  and the Reduced Folate Carrier (RFC).
    
  • The "UMFA" Trap: High doses of synthetic folic acid can lead to Unmetabolized Folic Acid (UMFA) in the plasma. UMFA binds tightly to FR

    
     but is transported poorly compared to 5-MTHF, effectively acting as a competitive inhibitor at the choroid plexus.
    
  • Implication: In drug formulation, using 5-MTHF bypasses the need for Dihydrofolate Reductase (DHFR)—which has low activity in the human brain—and avoids the competitive inhibition caused by UMFA.

Part 2: Mechanistic Pathways in Neurotransmitter Synthesis

5-MTHF governs neurotransmitter synthesis through two distinct but coupled pathways: the Methylation Cycle (SAMe production) and the Biopterin Cycle (BH4 regeneration).

Pathway A: The Methylation Cycle (SAMe Generation)

5-MTHF provides the methyl group required to remethylate Homocysteine into Methionine via the enzyme Methionine Synthase (MTR) (B12-dependent).

  • Methionine is converted to S-Adenosylmethionine (SAMe) .

  • SAMe acts as the universal methyl donor for:

    • Epigenetic regulation: DNA methylation of neurotransmitter genes.

    • Catabolism: COMT (Catechol-O-methyltransferase) activity, which degrades Dopamine and Norepinephrine, preventing neurotoxicity.

    • Synthesis: PNMT enzyme activity (Norepinephrine

      
       Epinephrine).
      
Pathway B: The BH4 Coupling (The Rate-Limiting Accelerator)

This is the most critical yet often overlooked mechanism. Tetrahydrobiopterin (BH4) is the obligate cofactor for the rate-limiting enzymes in monoamine synthesis:

  • Tryptophan Hydroxylase (TPH): Converts Tryptophan ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     5-HTP 
    
    
    
    Serotonin .
  • Tyrosine Hydroxylase (TH): Converts Tyrosine

    
     L-DOPA 
    
    
    
    Dopamine .

The 5-MTHF Role: 5-MTHF stimulates the regeneration of BH4 from its oxidized form (BH2). Without sufficient 5-MTHF, BH4 oxidizes to BH2, leading to "uncoupling" of nitric oxide synthase and a crash in serotonin/dopamine production, regardless of amino acid precursor availability.

Part 3: Visualizing the Intersecting Cycles

The following diagram illustrates the cascade from 5-MTHF transport to Neurotransmitter synthesis, highlighting the critical BH4 and SAMe junctions.

G cluster_folate Folate Cycle cluster_methylation Methylation (SAMe) cluster_biopterin Biopterin Cycle (BH4) cluster_neuro Neurotransmitters 5-MTHF 5-MTHF (Active Folate) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAMe SAMe (Universal Donor) Methionine->SAMe COMT COMT Enzyme (DA Degradation) SAMe->COMT Cofactor BH4 BH4 (Tetrahydrobiopterin) BH2 BH2 BH4->BH2 Oxidation TH TH Enzyme (Rate Limiting) BH4->TH Required Cofactor BH2->BH4 Recycling TPH TPH Enzyme (Rate Limiting) Serotonin Serotonin (5-HT) TPH->Serotonin Synthesis Dopamine Dopamine (DA) TH->Dopamine Synthesis Dopamine->COMT Metabolism

Figure 1: The 5-MTHF nexus linking One-Carbon Metabolism to the rate-limiting enzymes (TPH/TH) of neurotransmitter biosynthesis.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate the efficacy of 5-MTHF interventions in preclinical or clinical samples, precise quantification is required. Immunoassays are often insufficient due to cross-reactivity with other folate species.

Protocol 4.1: LC-MS/MS Quantification of 5-MTHF in CSF

Objective: Accurate detection of 5-MTHF in cerebrospinal fluid without interference from folic acid or degradation products.

Methodology: Stable Isotope Dilution Liquid Chromatography-Electrospray Tandem Mass Spectrometry.[1][2]

ParameterSpecificationRationale
Sample Volume 50 µL CSFMinimizes invasiveness/sample requirement.
Internal Standard 5-MTHF-

Corrects for matrix effects and ionization suppression.
Column Phenomenex Synergi-Hydro RP (150 x 3 mm, 4 µm)Polar-embedded phase essential for retaining polar folates.
Mobile Phase A 0.1% Formic Acid in WaterProton source for positive mode ionization.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic modifier.
Flow Rate 0.375 mL/minOptimized for electrospray stability.
Column Temp 40°CImproves peak shape and reduces backpressure.
MS/MS Mode Positive ESI, MRMHigh sensitivity and specificity.

Step-by-Step Workflow:

  • Preparation: Thaw CSF samples on ice. Add 10 µL of Internal Standard (IS) solution to 50 µL of CSF.

  • Precipitation: Add 150 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Injection: Transfer supernatant to autosampler vials. Inject 10 µL onto the HPLC system.

  • Quantification: Monitor transition m/z 460.3

    
     313.3 (Quantifier) and m/z 460.3 
    
    
    
    194.5 (Qualifier).

Validation Criteria:

  • Linearity: 25–400 nM (

    
    ).
    
  • LLOQ: 3 nM (Required to detect cerebral folate deficiency).

Protocol 4.2: BH4/BH2 Ratio Analysis (Indirect Efficacy Marker)

Since 5-MTHF prevents BH4 oxidation, the ratio of BH4 (active) to BH2 (inactive) is a potent biomarker of 5-MTHF efficacy.

  • Technique: HPLC with Electrochemical Detection (ECD).

  • Why ECD? BH4 is electroactive; ECD is more sensitive than fluorescence for reduced pterins.

  • Target: An increase in the BH4:BH2 ratio indicates successful restoration of the enzymatic coupling required for Serotonin/Dopamine synthesis.

Part 5: Drug Development Implications

Bypassing MTHFR Polymorphisms

The MTHFR C677T polymorphism reduces the enzymatic activity required to convert 5,10-methylene-THF to 5-MTHF by up to 70% (in T/T homozygotes).

  • Strategy: Administering L-5-Methyltetrahydrofolate (e.g., Deplin, EnLyte) bypasses this defective enzymatic step entirely, directly supplying the BBB with the active precursor.

  • Clinical Relevance: In Major Depressive Disorder (MDD), 5-MTHF is utilized not as a monotherapy but as a "trimonoamine modulator" adjuvant, enhancing the efficacy of SSRIs/SNRIs by ensuring the machinery (BH4/SAMe) is available to synthesize the neurotransmitters the drugs are trying to conserve.

Safety Profile & Toxicology
  • No UMFA Accumulation: Unlike folic acid, 5-MTHF does not mask Vitamin B12 deficiency (pernicious anemia) because it does not re-enter the folate cycle at the DHFR step in the same manner.

  • Upper Limit: 5-MTHF has a significantly higher safety ceiling, with doses up to 15mg/day used in psychiatric applications, whereas folic acid is generally capped at 1mg/day to avoid UMFA accumulation.

References

  • Akiyama, T., et al. (2022). Folic acid inhibits 5‐methyltetrahydrofolate transport across the blood–cerebrospinal fluid barrier: Clinical biochemical data from two cases. Wiley Online Library.

  • Stahl, S. M. (2008). L-methylfolate: a vitamin for your monoamines. Journal of Clinical Psychiatry.

  • Aylett, S. B., et al. (2013). Cerebral folate deficiency.[1][2][3][4][5] Archives of Disease in Childhood.

  • Teeters, M. A., et al. (2016). Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Methods in Molecular Biology.

  • Miller, A. L. (2008). The methylation, neurotransmitter, and antioxidant connections between folate and depression. Alternative Medicine Review.

  • Neurauter, G., et al. (2008). Chronic immune stimulation correlates with reduced phenylalanine turnover. Current Drug Metabolism.

Sources

Methodological & Application

High-Resolution Separation of 5-Methyltetrahydrofolate Diastereomers: A Validated Chiral HPLC Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The separation of (6S)-5-methyltetrahydrofolate ((6S)-5-MTHF) from its biologically inert (6R)-diastereomer is a critical quality attribute in the development of folate-based therapeutics and nutraceuticals. Unlike folic acid, 5-MTHF contains a chiral center at the C6 position; the (6S) isomer is the bioactive form utilized in the one-carbon metabolic cycle, while the (6R) isomer is considered an impurity. This application note details a robust, self-validating HPLC protocol utilizing Human Serum Albumin (HSA) chiral stationary phases (CSP) to achieve baseline resolution (


) of these diastereomers. Special emphasis is placed on mitigating the rapid oxidative degradation of 5-MTHF during analysis.

Introduction & Mechanistic Rationale

The Stereochemical Challenge

Synthetically produced 5-MTHF is often a racemic mixture ((6R,S)-5-MTHF). However, only the (6S) diastereomer (also known as L-5-MTHF) can cross the blood-brain barrier and act as a methyl donor for the conversion of homocysteine to methionine. The (6R) isomer is not a substrate for folate receptors or carriers. Consequently, regulatory bodies (e.g., USP, FDA) require strict limits on the (6R) impurity.

Separation Mechanism: Protein Affinity Chromatography

Traditional C18 reversed-phase columns cannot separate these diastereomers without complex mobile phase additives (e.g., cyclodextrins). The superior method utilizes protein-based chiral stationary phases, specifically Human Serum Albumin (HSA) .

  • Mechanism: HSA contains specific binding pockets (Sudlow sites) that exhibit stereoselective affinity for the glutamate tail and the pteridine ring orientation of folates.

  • Elution Order: Under controlled pH (6.8–7.4), the unnatural (6R) isomer typically exhibits lower affinity and elutes first, while the natural (6S) isomer binds more strongly and elutes second.

Critical Sample Preparation (Stability Control)

WARNING: 5-MTHF is extremely sensitive to oxidation, converting rapidly to 5-methyl-5,6-dihydrofolate and p-aminobenzoylglutamate (pABG). Without antioxidants, analytical results will be compromised within minutes.

Reagents
  • Antioxidant Buffer: 100 mM Sodium Ascorbate + 10 mM L-Cysteine in water. Adjust pH to 7.0.

  • Solvent: Degassed 0.1 M Phosphate Buffer (pH 7.0).

Protocol
  • Degassing: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to use.

  • Stock Solution: Dissolve 5-MTHF reference standard in Antioxidant Buffer to a concentration of 1 mg/mL.

  • Working Standard: Dilute Stock to 50 µg/mL using the mobile phase (containing 1% ascorbic acid if possible, though this may affect the column; usually, stabilizing the sample is sufficient for fast runs).

  • Temperature: Keep all samples at 4°C in an autosampler protected from light (amber vials).

Method A: High-Sensitivity HPLC-MS/MS (Recommended)

Best for trace impurity detection and biological matrices.

Chromatographic Conditions
ParameterSetting
Column ChiralPak HSA (150 x 4.0 mm, 5 µm) or equivalent BSA-based column
Mobile Phase 100 mM Ammonium Acetate (pH 7.4) / Acetonitrile (97:3 v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Injection Volume 10 µL
Run Time 20 minutes
Detection MS (ESI Positive Mode)
Mass Spectrometry Settings (Targeted SIM)
  • Precursor Ion: m/z 460.2 [M+H]+

  • Fragment Ions (Quant): m/z 313.1 (loss of glutamate)

  • Dwell Time: 100 ms

Method B: HPLC-UV/ECD (QC/Routine Analysis)

Best for purity assay of raw materials.

Chromatographic Conditions
ParameterSetting
Column ChiralPak HSA or Resolvosil BSA-7
Mobile Phase 50 mM Phosphate Buffer (pH 7.0) / 2-Propanol (95:5 v/v)
Flow Rate 0.5 mL/min (Lower flow improves protein-ligand interaction time)
Temperature 20°C (Lower temperature often improves chiral resolution)
Detection UV @ 290 nm (or Electrochemical: +300 mV vs Ag/AgCl)

Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and stability checkpoints required for valid data generation.

G Start Start: Sample Receipt Prep Sample Preparation (Add 100mM Ascorbate + L-Cys) Start->Prep Protect from Light Inject Injection (4°C Autosampler) Prep->Inject Degas Degas Mobile Phase (Argon/Nitrogen Sparge) Degas->Inject Column Chiral HSA Column (Stereoselective Binding) Inject->Column Detect Detection (UV 290nm / MS) Column->Detect Decision Check System Suitability (Rs > 2.0?) Detect->Decision Pass Report (6S)/(6R) Ratio Decision->Pass Yes Fail Troubleshoot: 1. Check pH (Protein columns are pH sensitive) 2. Check Oxidation (New Standard) Decision->Fail No Fail->Prep Re-prep

Caption: Workflow highlighting the critical integration of antioxidant stabilization and system suitability checks in 5-MTHF analysis.

Validation & System Suitability

To ensure the method is "self-validating," every run must meet these criteria:

  • Resolution (

    
    ):  The resolution between the (6R) and (6S) peaks must be 
    
    
    
    (ideally
    
    
    ).
    • Calculation:

      
      
      
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Protein columns can exhibit tailing; if
    
    
    , add 1-2% isopropanol to the mobile phase to improve mass transfer.
  • Sensitivity (S/N): For impurity analysis, the Limit of Quantitation (LOQ) for the (6R) isomer should be established at

    
     of the main peak.
    
Expected Elution Profile (HSA Column)
  • Peak 1: (6R)-5-MTHF (Impurity) - Elutes ~8-10 min.

  • Peak 2: (6S)-5-MTHF (Active) - Elutes ~12-15 min.

  • Note: The (6S) isomer binds stronger to the albumin chiral center, resulting in longer retention.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Resolution pH DriftHSA columns are highly pH sensitive. Ensure buffer is exactly pH 7.0 ± 0.1.
Extra Peaks OxidationSample degraded. Re-prepare with fresh Ascorbate/L-Cysteine. Ensure autosampler is dark/cooled.
Broad Peaks Column OverloadProtein columns have low capacity. Dilute sample to <50 µg/mL.
Retention Shift Organic ModifierAdjust % ACN or IPA. Higher organic % generally decreases retention on HSA.

References

  • Nelson, B. C., et al. (2025). "An HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements." Journal of AOAC International. Link

  • Choi, L., et al. (2002). "Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography." Cancer Research. Link

  • United States Pharmacopeia (USP). "Calcium L-5-Methyltetrahydrofolate Monograph."[1] USP-NF.[2] Link[2]

  • Jastrebova, J., et al. (2003). "HPLC determination of folate diastereomers in food." Journal of Agricultural and Food Chemistry. Link

Sources

Application Note: Cell Culture Models for 5-Methyltetrahydrofolate (5-MTHF) Uptake Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Methyltetrahydrofolate (5-MTHF) is the biologically active form of folate, critical for one-carbon metabolism and DNA methylation. Unlike synthetic folic acid, 5-MTHF transport is mediated by a complex interplay between the Proton-Coupled Folate Transporter (PCFT/SLC46A1) and the Reduced Folate Carrier (RFC/SLC19A1). This Application Note provides a rigorous technical guide for modeling 5-MTHF uptake in vitro. We detail the selection of cell models (Caco-2 vs. HepG2), critical reagent preparation (folate-starvation), and validated protocols for differentiating pH-dependent transport mechanisms.

Introduction: The Mechanistic Basis of Folate Transport[1]

To accurately model 5-MTHF uptake, researchers must distinguish between the two primary transport systems. Your experimental design must account for the specific pH conditions required to activate these distinct pathways.

  • PCFT (SLC46A1): The dominant transporter for intestinal absorption. It functions optimally at acidic pH (5.5–6.0) and operates via a proton-symport mechanism.

  • RFC (SLC19A1): The primary systemic transporter (liver, peripheral tissues). It functions optimally at physiological pH (7.4) and operates as an antiporter (exchanging folate for organic phosphates).

Expert Insight: A common failure mode in folate uptake assays is conducting all experiments at pH 7.4. This completely masks PCFT activity, rendering intestinal absorption data invalid.

Pathway Visualization

The following diagram illustrates the distinct entry routes of 5-MTHF into the cell and its subsequent metabolic trapping.

FolateTransport cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol MTHF_Acid 5-MTHF (pH 5.5) PCFT PCFT (SLC46A1) Proton Symporter MTHF_Acid->PCFT High Affinity MTHF_Neut 5-MTHF (pH 7.4) RFC RFC (SLC19A1) Anion Antiporter MTHF_Neut->RFC Primary Route FR Folate Receptor (Endocytosis) MTHF_Neut->FR High Affinity Low Capacity MTHF_Cyto Intracellular 5-MTHF PCFT->MTHF_Cyto H+ Cotransport RFC->MTHF_Cyto PO4 Antiporter FR->MTHF_Cyto Vesicle Release PolyG Polyglutamation (Metabolic Trapping) MTHF_Cyto->PolyG FPGS Enzyme DNA DNA Synthesis & Methylation PolyG->DNA

Figure 1: Dual-transport mechanisms of 5-MTHF. PCFT dominates in acidic microenvironments (intestine/tumor), while RFC dominates in systemic circulation.

Model Selection Matrix

Select the cell model that corresponds to the specific physiological barrier you are investigating.

Cell LineTissue OriginPrimary TransporterApplicationKey Limitation
Caco-2 Colon CarcinomaPCFT (Apical)RFC (Basolateral)Gold Standard for intestinal absorption. Mimics enterocytes when differentiated.Requires 21-day differentiation for full polarization.
HepG2 Hepatocellular CarcinomaRFC > PCFTHepatic clearance and metabolism. Systemic uptake modeling.Lower PCFT expression unless induced or transfected.
HeLa (R5) Cervical CancerNull (Wild type)TransfectedMechanistic Specificity. Use "R5" null mutants transfected with only PCFT or RFC to isolate kinetics.Non-physiological background; purely for kinetic characterization.
BeWo ChoriocarcinomaFR

/ RFC
Placental transport studies.High receptor-mediated endocytosis can confound transporter data.

Critical Reagent Preparation: The Folate-Free System

The "Self-Validating" Requirement: Standard cell culture media (DMEM/RPMI) contain supraphysiological levels of folic acid (~2.3 µM), which downregulates transporters and creates high background noise. You must deplete intracellular folate pools before the assay.

Protocol: Preparation of Folate-Depletion Media
  • Base Medium: Purchase Folate-Free RPMI 1640 (e.g., Thermo Fisher Cat# 27016021).[1]

  • Serum: Use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains endogenous folate. Dialysis (10 kDa cutoff) removes small molecules like folate while retaining growth factors.

  • Glutamine: Supplement with 2 mM L-Glutamine (folate-free).

  • Antibiotics: Penicillin-Streptomycin (1%).[2]

Starvation Phase:

  • Culture cells in this Folate-Free medium for 48 hours prior to the uptake assay.

  • Validation Check: Cells should slow growth slightly but remain >90% viable. Severe death indicates over-starvation; reduce time to 24h if necessary.

Protocol A: Intestinal Absorption Assay (Caco-2)

This protocol measures the vectoral transport of 5-MTHF from the intestinal lumen (Apical) to the blood (Basolateral).

Reagents
  • Transport Buffer A (Apical): HBSS buffered with MES (25 mM), adjusted to pH 5.5 .

  • Transport Buffer B (Basolateral): HBSS buffered with HEPES (25 mM), adjusted to pH 7.4 .

  • Substrate:

    
    -5-MTHF (for LC-MS) or 
    
    
    
    -5-MTHF (Radiolabel).
Step-by-Step Workflow
  • Seeding & Differentiation:

    • Seed Caco-2 cells on Transwell® inserts (0.4 µm pore size) at

      
       cells/cm².
      
    • Culture for 21 days . Change media every 2 days.

    • QC Step: Measure Transepithelial Electrical Resistance (TEER). Values >300

      
       indicate an intact monolayer.
      
  • Equilibration:

    • Aspirate culture media.[3] Wash monolayers 2x with warm HBSS.

    • Add Buffer A (pH 5.5) to the Apical chamber.

    • Add Buffer B (pH 7.4) to the Basolateral chamber.

    • Incubate at 37°C for 15 min.

  • Uptake Initiation:

    • Replace Apical buffer with Buffer A containing 5-MTHF (concentration range: 0.1 – 50 µM).

    • Negative Control: Include a well with 1 mM Sulfasalazine (specific PCFT inhibitor).

  • Sampling:

    • At time points (e.g., 15, 30, 60, 120 min), collect 100 µL from the Basolateral chamber.

    • Replenish with fresh Buffer B to maintain hydrostatic pressure.

  • Termination:

    • Aspirate both chambers. Wash 3x with Ice-Cold PBS .

    • Lyse cells (for intracellular accumulation) using 0.1 N NaOH or Methanol (for LC-MS).

Protocol B: Systemic Uptake Kinetics (HepG2)

This protocol determines the Michaelis-Menten constants (


 and 

) for systemic uptake, primarily mediated by RFC at neutral pH.
Workflow Visualization

UptakeWorkflow Seed Seed HepG2 (24-well plate) Starve Folate Starvation (24-48h) Seed->Starve Wash Wash & Buffer (pH 7.4) Starve->Wash Pulse Pulse 5-MTHF (2 min @ 37°C) Wash->Pulse Stop Stop: Ice-Cold PBS Pulse->Stop Lyse Lyse & Analyze (LC-MS/MS) Stop->Lyse

Figure 2: Kinetic assay workflow for adherent cell lines.

Procedure
  • Preparation: Seed HepG2 cells in 24-well plates. Perform Folate Starvation (Section 3).

  • Buffer: Use HBSS-HEPES (pH 7.4).

  • Pulse: Add 5-MTHF (0.1 – 10 µM) for exactly 2 minutes .

    • Expert Note: We use a short pulse (initial rate condition) to measure transport influx before metabolic conversion or efflux occurs.

  • Stop: Rapidly aspirate and flood wells with Ice-Cold PBS. Wash 3x.

  • Analysis: Lyse and quantify.

Analytical Methods: LC-MS/MS Quantification[5][6][7]

While radiolabeling is sensitive, LC-MS/MS is preferred for drug development as it distinguishes 5-MTHF from its metabolites.

Extraction Protocol (Critical for Stability): 5-MTHF is oxidation-sensitive.

  • Lysis Buffer: 80% Methanol / 20% Water containing 0.1% Ascorbic Acid (antioxidant) and 10 mM Ammonium Acetate .

  • Internal Standard: Spike with

    
    -5-MTHF.
    
  • Chromatography:

    • Column: C18 or HILIC (e.g., Waters Acquity BEH C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[4]

  • Detection: Positive ESI mode (MRM transition

    
     for 5-MTHF).
    

Troubleshooting & Validation

IssueProbable CauseSolution
High Background Incomplete washing or non-specific binding.Increase wash steps to 4x with Ice-Cold PBS. Use "Null" cells (CHO) as a blank subtraction.
No pH Difference PCFT inactive.Verify Buffer A is strictly pH 5.5. PCFT activity drops centrally at pH 6.5+.
Low Signal Endogenous folate competition.Ensure 48h starvation with Dialyzed FBS. Standard FBS invalidates the assay.
Leaky Monolayer Caco-2 not differentiated.Check TEER. Must be >300

. Ensure 21-day culture time.

References

  • Visentin, M., et al. (2014). "The human proton-coupled folate transporter: Biology and therapeutic applications to cancer."[5] Nature Reviews Cancer. (Validated via PubMed Central).

  • Matherly, L. H., & Goldman, I. D. (2003). "Membrane transport of folates." Vitamins & Hormones. .

  • Zhao, R., et al. (2011). "The proton-coupled folate transporter (PCFT): impact on pemetrexed transport." Molecular Pharmacology. .

  • Thermo Fisher Scientific. "RPMI 1640 Medium, no folic acid Formulation."[1] .

  • Merck Millipore. "Caco-2 Cell Culture and Transporter Assays." .

Disclaimer: This guide is for research use only. All protocols should be optimized for your specific laboratory conditions.

Sources

Application Note: 5-MTHF in Endothelial Dysfunction & eNOS Coupling Studies

[1][2][3][4][5][6]

Executive Summary & Mechanistic Rationale

Endothelial dysfunction is a primary antecedent to atherosclerosis and cardiovascular disease, characterized principally by the uncoupling of endothelial nitric oxide synthase (eNOS). In a coupled state, eNOS produces nitric oxide (NO), a potent vasodilator and anti-atherogenic agent.[1][2] Under oxidative stress, eNOS becomes "uncoupled" from its cofactor tetrahydrobiopterin (BH4), switching its enzymatic activity to produce superoxide (

13

5-Methyltetrahydrofolate (5-MTHF), the biologically active form of folate, has emerged as a critical reagent in endothelial studies.[4] Unlike folic acid, 5-MTHF does not require reduction by dihydrofolate reductase (DHFR)—an enzyme often downregulated in vascular disease.

Key Mechanistic Differentiators:

  • BH4 Regeneration: 5-MTHF increases intracellular BH4 bioavailability, not just through synthesis, but by preventing the oxidation of BH4 to biologically inactive BH2 by peroxynitrite (

    
    ).
    
  • Direct eNOS Recoupling: By restoring the BH4:BH2 ratio, 5-MTHF promotes the reformation of the active eNOS homodimer, shifting the enzyme back to NO production.

  • DHFR Independence: 5-MTHF is effective in high-oxidative stress environments where DHFR activity is compromised, making it a superior probe compared to folic acid for disease modeling.

Experimental Design Considerations

When designing studies to evaluate endothelial function using 5-MTHF, researchers must control for folate metabolism kinetics and the instability of NO.

ParameterRecommendationRationale
Cell Model HUVEC or HAEC (Passage < 5)Primary endothelial cells lose eNOS expression and coupling efficiency at high passage numbers.
Concentration 1 µM – 10 µM 1 µM mimics physiological peak plasma levels; 10 µM is standard for in vitro recoupling assays.
Control Folic Acid (FA)FA serves as a negative control in high-stress models (e.g., Ang II treated) due to DHFR saturation/inhibition.
Incubation Acute: 45–60 minChronic: 16–24 hoursAcute exposure assesses direct scavenging/BH4 protection; chronic exposure assesses pool restoration.
Vehicle PBS or Media (pH 7.4)5-MTHF is sensitive to oxidation; prepare fresh and protect from light.

Protocol 1: eNOS Dimerization Assay (Low-Temperature SDS-PAGE)[10][11]

Objective: Quantify the ratio of eNOS dimers (active) to monomers (inactive/uncoupled). Critical Note: Standard SDS-PAGE boils samples, which destroys the dimer. This protocol uses "Low-Temperature" (LT) conditions to preserve the heme-containing homodimer.

Reagents
  • Lysis Buffer: RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Loading Buffer (5X): Tris-HCl, Glycerol, SDS, Bromophenol Blue. DO NOT ADD

    
    -mercaptoethanol or DTT (maintain non-reducing conditions to preserve disulfide bridges, though some variants allow mild reduction; non-reducing is safer for initial validation).
    
  • Running Buffer: Tris-Glycine-SDS (pre-chilled to 4°C).

Step-by-Step Workflow
  • Sample Preparation (The "No-Boil" Rule):

    • Lyse HUVECs/tissue on ice. Centrifuge at 14,000 x g for 10 min at 4°C.

    • Mix supernatant with Loading Buffer.

    • CRITICAL: Do NOT boil. Incubate samples at 37°C for 5-10 minutes or keep strictly on ice (depending on antibody sensitivity). Boiling will monomerize 100% of the sample.

  • Electrophoresis (The Cold Chain):

    • Pre-chill the running tank and buffer to 4°C.

    • Place the entire electrophoresis tank inside an ice bath or a 4°C cold room.

    • Run the gel at low voltage (e.g., 80-100V) to prevent Joule heating. Heating will disrupt the dimers during the run.

  • Western Blotting:

    • Transfer to PVDF/Nitrocellulose at 4°C (wet transfer preferred over semi-dry to maintain temperature control).

    • Probe with total eNOS antibody.

    • Expected Results:

      • Dimer Band: ~280 kDa (Active)

      • Monomer Band: ~140 kDa (Inactive)

    • Quantification: Calculate Dimer/Monomer ratio. 5-MTHF treatment should significantly increase this ratio compared to vehicle/stress control.

Protocol 2: Measurement of Endothelial Superoxide (DHE Staining)

Objective: Assess the functional consequence of eNOS coupling by measuring intracellular superoxide.

Methodology
  • Seeding: Plate HUVECs on gelatin-coated coverslips or 96-well black plates.

  • Treatment:

    • Induce dysfunction (e.g., Angiotensin II, 100 nM, 4h or High Glucose).

    • Co-treat with 5-MTHF (10 µM) .[5]

  • Staining:

    • Wash cells 2x with warm PBS.

    • Incubate with Dihydroethidium (DHE) (5-10 µM) for 20-30 minutes at 37°C in the dark.

    • Note: DHE is oxidized by superoxide to form 2-hydroxyethidium (fluoresces red).

  • Imaging/Quantification:

    • Excitation: 518 nm / Emission: 605 nm.

    • Quantify Mean Fluorescence Intensity (MFI).

    • Result: 5-MTHF should reduce MFI to near-baseline levels by recoupling eNOS and reducing "eNOS uncoupling-derived" superoxide.

Visualizations

Figure 1: Mechanism of Action - 5-MTHF and eNOS Coupling

This diagram illustrates how 5-MTHF bypasses DHFR and prevents the BH4 oxidation loop, leading to coupled eNOS and NO production.

Gcluster_folateFolate Cyclecluster_couplingEndothelial CellFolicAcidFolic AcidDHFRDHFR(Often Impaired)FolicAcid->DHFRRequiresMTHF5-MTHF(Active Form)DHFR->MTHFSlow/BlockedBH4BH4(Tetrahydrobiopterin)MTHF->BH4Stabilizes/RegeneratesONOOPeroxynitriteMTHF->ONOOScavengesCoupled_eNOSCoupled eNOS(Dimer)BH4->Coupled_eNOSCofactor BindingBH2BH2(Inactive)Uncoupled_eNOSUncoupled eNOS(Monomer)BH2->Uncoupled_eNOSCompetes with BH4ROSSuperoxide (O2-)Uncoupled_eNOS->ROSGeneratesNONitric Oxide (NO)Coupled_eNOS->NOGeneratesNO->ONOO+ SuperoxideONOO->BH2Oxidizes BH4

Caption: 5-MTHF promotes eNOS dimerization by preserving BH4 bioavailability and scavenging peroxynitrite, bypassing the DHFR bottleneck.

Figure 2: Low-Temperature SDS-PAGE Workflow

A visual guide to the critical steps required to preserve the eNOS dimer during analysis.

WorkflowStep11. Cell Lysis(RIPA + Inhibitors)Keep on ICEStep22. Sample PrepAdd 5x Loading BufferNO BOILING (37°C max)Step1->Step2Preserve Native StateStep33. ElectrophoresisPre-chilled Buffer (4°C)Tank in Ice BathLow Voltage (80V)Step2->Step3Prevent Thermal DenaturationCriticalCRITICAL:Heat > 37°C destroysthe DimerStep2->CriticalStep44. Western BlotTransfer at 4°CAnti-eNOS AntibodyStep3->Step4Step55. AnalysisCalculate Ratio:Dimer (280kDa) / Monomer (140kDa)Step4->Step5

Caption: The "Cold Chain" protocol for eNOS dimer detection. Maintaining temperatures <4°C during running is essential to prevent artifactual monomerization.

References

  • Antoniades, C., et al. (2006). "5-Methyltetrahydrofolate Rapidly Improves Endothelial Function and Decreases Superoxide Production in Human Vessels."[6] Circulation, 114(11), 1193-1201.[6]

  • Moens, A. L., et al. (2008). "Mechanisms of beneficial effects of folic acid on endothelial function in humans." Heart, 94, 1095-1095.
  • Stanhewicz, A. E., et al. (2017). "Role of folic acid in nitric oxide bioavailability and vascular endothelial function." Nutrition Reviews, 75(4), 261–270.

  • Roecklein, B. A., et al. (2011). "The effect of 5-methyltetrahydrofolate on endothelial function in women with preeclampsia." American Journal of Obstetrics and Gynecology.
  • Crabtree, M. J., et al. (2011). "Quantitative regulation of intracellular endothelial nitric-oxide synthase (eNOS) coupling by tetrahydrobiopterin-eNOS stoichiometry." Journal of Biological Chemistry, 286(13), 11365-11376.

Application Note: Precision Modeling of MTHFR Function and 5-MTHF Flux Using CRISPR-Cas9 and Base Editing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The MTHFR gene (Methylenetetrahydrofolate reductase) is the rate-limiting enzyme in the methyl cycle, converting 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[1] 5-MTHF is the primary methyl donor for remethylating homocysteine to methionine. Dysregulation here is linked to cardiovascular disease, neural tube defects, and neuropsychiatric disorders.

While traditional knockout (KO) models elucidate the effects of total enzyme loss, they fail to recapitulate the nuance of clinical polymorphisms like C677T (A222V) , which retains partial enzymatic activity (~30-60%).

This guide details two distinct protocols:

  • CRISPR-Cas9 Knockout (KO): For establishing baseline auxotrophy and maximal homocysteine accumulation.

  • Cytosine Base Editing (CBE): A precision protocol to generate the C677T variant without double-strand breaks (DSBs), mimicking the human "thermolabile" phenotype.

Biological Context & Target Strategy[2][3][4][5]

The Folate Cycle & MTHFR

MTHFR sits at a critical metabolic junction. Its product, 5-MTHF, directs folate pools toward methylation (epigenetics, neurotransmitter synthesis) rather than nucleotide synthesis.

FolateCycle Folate Dietary Folate DHF DHF Folate->DHF THF THF DHF->THF Meth510 5,10-Methylene-THF (Nucleotide Synthesis) THF->Meth510 SHMT MTHFR MTHFR Enzyme (Target) Meth510->MTHFR MTHF5 5-MTHF (Active Folate) MTHFR->MTHF5 Reduction MTHF5->THF Methyl Group Transfer Hcy Homocysteine (Toxic) Met Methionine Hcy->Met Methionine Synthase (Requires 5-MTHF) Met->Hcy SAM Cycle

Figure 1: The MTHFR enzyme gates the conversion of 5,10-Methylene-THF to 5-MTHF.[1][2] Inhibition or dysfunction leads to Homocysteine accumulation.

Experimental Protocols

Protocol A: MTHFR Knockout (Loss-of-Function)

Objective: Create a null allele to study severe MTHFR deficiency.

Phase 1: gRNA Design & Vector Construction[3]
  • Target Locus: Exon 1 or Exon 2 (Constitutive exons). Avoid alternative splice sites to ensure total protein ablation.

  • Tool: Use Streptococcus pyogenes Cas9 (SpCas9).[4]

  • Design Criteria:

    • Target within the first 200bp of the coding sequence (CDS).[5]

    • High on-target score (>60 via Doench 2016).

    • Validated Target Sequence (Human): 5'- GTC CAG CCA TGG GGC AGG TT -3' (Exon 1).

Phase 2: Transfection & Clonal Isolation[6]
  • Cell Line: HEK293T or HepG2 (Liver models are preferred for metabolic flux).

  • Transfection:

    • Use Lipofectamine 3000 (Adherent) or Neon Electroporation (Suspension).

    • Ratio: 2.5 µg Cas9 plasmid : 1 x 10^6 cells.

  • Selection:

    • 48h post-transfection: Apply Puromycin (1-2 µg/mL) for 72h.

    • Limiting Dilution: Seed cells at 0.5 cells/well in 96-well plates to generate isogenic clones.

Phase 3: Genotyping (Self-Validating Step)
  • T7 Endonuclease I (T7E1) Assay: Initial screen for heteroduplexes (indels).

  • Sanger Sequencing: PCR amplify the target region. Use TIDE analysis (Tracking of Indels by Decomposition) to quantify frameshift frequency.

    • Success Criterion: >90% frameshift mutation in both alleles.

Protocol B: Modeling C677T (A222V) via Base Editing

Objective: Introduce the C > T transition at nucleotide 677 without DSBs. Rationale: Homology-Directed Repair (HDR) efficiency is low (<10%) in many cell lines.[7] Base Editors (CBEs) offer >50% efficiency for transition mutations.

Phase 1: Editor Selection & Guide Design
  • Enzyme: BE4max or AncBE4max (Cytosine Base Editor). Fuses nCas9 (nickase) to a cytidine deaminase.

  • Editing Window: CBEs typically edit Cs within positions 4–8 of the protospacer (counting PAM as 21-23).

  • Design Strategy:

    • Locate C677 in the genomic sequence.[2]

    • Select a gRNA that places C677 in the "activity window" (nucleotides 4-8 relative to the PAM).

    • Note: If C677 is on the reverse strand, design a gRNA targeting the reverse complement (G > A on the other strand results in C > T).

Phase 2: Execution
  • Transfection: Deliver BE4max plasmid + sgRNA.

  • Enrichment: Co-transfect with a GFP marker to sort GFP+ cells via FACS 48h post-transfection.

  • Validation:

    • Restriction RFLP: The C677T mutation creates a new HinfI restriction site. PCR amplify the region and digest with HinfI.

    • Result: WT (Undigested) vs. Mutant (Digested fragments).

Functional Validation: 5-MTHF Quantification (LC-MS/MS)

Challenge: 5-MTHF is extremely sensitive to oxidation and light. Solution: A strict "Self-Validating" extraction protocol using antioxidants.

Sample Preparation (Critical Path)
  • Harvest: Wash cells 2x with ice-cold PBS.

  • Lysis/Extraction Buffer:

    • 80% Methanol / 20% Water.

    • Additives (Mandatory): 0.1% Ascorbic Acid (AA) + 0.1% Citric Acid (pH stabilizer). AA prevents oxidation of 5-MTHF to MeFox.

  • Procedure:

    • Add 500 µL Buffer to 10^6 cells.

    • Scrape and transfer to amber tubes (protect from light).

    • Vortex 1 min; Centrifuge 15,000 x g for 10 min at 4°C.

    • Collect supernatant.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters Acquity HSS T3).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Quantification):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-MTHF 460.2313.13020
Folic Acid 442.2295.12518
Homocysteine 136.190.02015
5-MTHF-d3 (IS) 463.2316.13020

Table 1: Mass Spectrometry settings for targeted metabolomics. Use deuterated internal standards (IS) for absolute quantification.

Workflow Visualization

Workflow Start Study Goal Choice Select Strategy Start->Choice KO_Path Total Loss of Function Choice->KO_Path SNP_Path Model C677T (A222V) Choice->SNP_Path KO_Design Design sgRNA (Exon 1) Target: Constitutive Region KO_Path->KO_Design KO_Edit Transfect SpCas9 + sgRNA KO_Design->KO_Edit KO_Screen TIDE Analysis / Western Blot KO_Edit->KO_Screen Validation Functional Readout (LC-MS/MS) Measure 5-MTHF : Hcy Ratio KO_Screen->Validation SNP_Design Design sgRNA (Intron/Exon 4) Target: C in window 4-8 SNP_Path->SNP_Design SNP_Edit Transfect BE4max (CBE) SNP_Design->SNP_Edit SNP_Screen RFLP (HinfI digest) / Sanger SNP_Edit->SNP_Screen SNP_Screen->Validation

Figure 2: Decision tree for MTHFR editing. Choose KO for pathway ablation or Base Editing for disease modeling.

Troubleshooting & Expert Insights

  • Low Editing Efficiency: MTHFR is GC-rich in Exon 1. If SpCas9 efficiency is low (<30%), switch to Cas9-HighFidelity (Cas9-HF1) or add DMSO (1-2%) to the PCR genotyping reaction to resolve GC-rich amplicons.

  • Metabolite Instability: If 5-MTHF peaks are absent but Folic Acid is high, oxidation occurred during extraction. Ensure Ascorbic Acid is fresh and buffers are degassed.

  • Media Formulation: Standard DMEM contains high Folic Acid (4 mg/L), which masks MTHFR defects. Use Folate-Free DMEM supplemented with physiological levels of 5-MTHF or Folic Acid (10-20 nM) 48h prior to metabolite harvest to stress the pathway.

References

  • MTHFR Biology & Polymorphisms

    • Liew, S. C., & Gupta, E. D. (2015). Methylenetetrahydrofolate reductase (MTHFR) C677T polymorphism: epidemiology, metabolism and the associated diseases. European Journal of Medical Genetics. Link

  • CRISPR Knockout Protocols

    • Ran, F. A., et al. (2013). Genome engineering using the CRISPR-Cas9 system.[8][7][3][6][9][10][11] Nature Protocols. Link

  • Base Editing (CBE)

    • Komor, A. C., et al. (2016). Programmable editing of a target base in genomic DNA without double-stranded DNA cleavage.[11][12] Nature.[13] Link

  • LC-MS/MS of Folates

    • Zhang, G. F., et al. (2018). Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry. Link

  • MTHFR Gene Structure

    • NCBI Gene Database: MTHFR methylenetetrahydrofolate reductase [ Homo sapiens (human) ]. Link

Sources

Application Note: High-Performance Assessment of 5-Methyltetrahydrofolate (5-MTHF) Stability in Vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

5-Methyltetrahydrofolate (5-MTHF) represents the biologically active form of folate, bypassing the enzymatic reduction required by synthetic folic acid. However, its therapeutic advantage is offset by its chemical fragility. Unlike the fully oxidized and stable folic acid, 5-MTHF is a reduced folate highly susceptible to oxidative degradation , a process accelerated by acidic pH, elevated temperature, and photolysis.

For drug development professionals, assessing 5-MTHF stability is not merely about shelf-life; it is about ensuring bioavailability. If 5-MTHF degrades into p-aminobenzoylglutamate (p-ABG) and pterin-6-aldehyde before absorption, the therapeutic effect is lost.

This guide provides a rigorous, self-validating framework for assessing 5-MTHF stability in vitro, moving beyond basic observation to mechanistic kinetic profiling.

The Chemistry of Degradation

To accurately measure stability, one must understand the degradation pathway. The primary failure mode is not hydrolysis, but oxidation. 5-MTHF initially oxidizes to a quinonoid intermediate or 5-methyldihydrofolate (5-MDHF), which is reversible. However, 5-MDHF rapidly cleaves irreversibly into inactive byproducts.

Visualization: Degradation Pathway

DegradationPathway cluster_factors Accelerating Factors MTHF 5-MTHF (Active) MDHF 5-MDHF (Intermediate) MTHF->MDHF Oxidation (Reversible w/ Ascorbate) pABG p-ABG (Inactive) MDHF->pABG C9-N10 Cleavage (Irreversible) Pterin Pterin-6-aldehyde (Inactive) MDHF->Pterin O2 Dissolved O2 pH Low pH (<4.0) UV UV Light

Caption: The irreversible cleavage of 5-MDHF is the critical control point. Antioxidants function by reversing the first step.

Analytical Method Selection

Quantification of 5-MTHF requires distinguishing the intact molecule from its degradation products.

FeatureHPLC-UV / ECDLC-MS/MS (Gold Standard)
Sensitivity Moderate (µM range)High (nM range)
Selectivity Low (Interference from p-ABG possible)High (Mass transition specific)
Application Raw material purity, high-dose formulationsPlasma stability, gastric fluid simulations
Detector UV (290 nm) or Electrochemical (Coulometric)Triple Quadrupole (MRM mode)
Key Limitation Cannot easily distinguish stereoisomersRequires stable isotope internal standards

Recommendation: For in vitro stability kinetics where concentrations are controlled, HPLC-UV is sufficient if peak purity is validated. For biorelevant fluids (SGF/SIF), LC-MS/MS is mandatory to avoid matrix interference.

Protocol A: Kinetic Stability Profiling (pH & Temperature)

This protocol determines the t90 (time to 90% remaining) and degradation rate constants (


).
Reagents & Equipment[2][3]
  • Buffers: Citrate (pH 2.0–4.0), Phosphate (pH 6.0–8.0).

  • Antioxidant Stock: 10% L-Ascorbic Acid (freshly prepared).

  • Inert Gas: High-purity Nitrogen or Argon.

  • Thermostatic Water Bath: ±0.1°C precision.

Step-by-Step Methodology
  • Deoxygenation (CRITICAL):

    • Sparge all buffer solutions with Nitrogen for 30 minutes prior to adding 5-MTHF. Oxygen is the rate-limiting reagent in degradation.

  • Stock Preparation:

    • Dissolve 5-MTHF (Calcium or Glucosamine salt) in deoxygenated water to 1 mg/mL.

    • Note: Keep on ice and protected from light (amber vials).

  • Reaction Initiation:

    • Dilute stock into pre-heated, sparged buffers (Final conc: 50 µg/mL).

    • Perform in triplicate for each pH point (e.g., 2.0, 4.0, 6.8, 7.4).

  • Sampling:

    • At time

      
       min, remove 200 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into a vial containing 20 µL of Antioxidant Stop Solution (10% Ascorbic Acid + 1% DTT).

    • Why? This halts oxidative degradation immediately, preserving the sample state for analysis.

  • Analysis:

    • Inject onto HPLC (C18 column, Mobile Phase: 50mM Phosphate pH 3.0 / Acetonitrile gradient).

Protocol B: Biorelevant Gastrointestinal Stability

This protocol mimics the transit of 5-MTHF through the stomach and small intestine, essential for oral formulation development.

Fluid Preparation (USP Standards)
  • Simulated Gastric Fluid (SGF): 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl per 1L. Adjust to pH 1.2 .

  • Simulated Intestinal Fluid (SIF): 6.8 g Monobasic Potassium Phosphate, 10 g Pancreatin per 1L.[1] Adjust to pH 6.8 .

Sequential Digestion Workflow
  • Gastric Phase:

    • Add 5-MTHF formulation to SGF at 37°C.

    • Incubate for 2 hours (standard gastric residence).

    • Checkpoint: Sample at 0, 60, 120 min.[2][3]

  • Intestinal Transition:

    • Adjust pH of the SGF mixture to 6.8 using 1M NaOH (or dilute 1:1 into 2x concentrated SIF).

    • Add Pancreatin.[4][1]

    • Incubate for 4 hours.

  • Sample Processing:

    • Samples from SGF/SIF are protein-rich.

    • Precipitation: Mix 100 µL sample with 300 µL ice-cold Methanol containing 1% Ascorbic Acid.

    • Centrifuge at 14,000 x g for 10 min.

    • Analyze supernatant via LC-MS/MS.[5][6]

Analytical Workflow & Data Logic

The following diagram illustrates the decision logic for sample handling, ensuring data integrity.

AnalyticalWorkflow Sample Incubation Sample Quench Quench: Add Ascorbate/DTT (Stop Oxidation) Sample->Quench Immediate Matrix Is Matrix Complex? (Proteins/Lipids) Quench->Matrix Clean Direct Injection (HPLC-UV) Matrix->Clean No (Buffer) Dirty Protein ppt (MeOH) + Centrifugation Matrix->Dirty Yes (SGF/Plasma) LCMS LC-MS/MS Analysis (MRM: 460 -> 313) Clean->LCMS Optional Dirty->LCMS

Caption: The "Quench" step is non-negotiable. Without it, degradation continues in the autosampler, yielding false stability data.

References

  • Oey, I., et al. (2006).[2] "Stability of 5-methyltetrahydrofolate in food and model systems: Effect of temperature, pressure, and antioxidants." Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2017). "Laboratory Procedure Manual: Folate Vitamers in Serum by LC-MS/MS." Available at: [Link]

  • United States Pharmacopeia (USP). "Dissolution <711> and Simulated Gastric Fluid Preparation." USP-NF. Available at: [Link]

  • Liu, Y., et al. (2012). "Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization." Journal of Food Science. Available at: [Link]

  • Hannisdal, R., et al. (2009). "Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum." Clinical Chemistry. Available at: [Link]

Sources

protocol for measuring 5-MTHF levels in cerebrospinal fluid.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 5-Methyltetrahydrofolate (5-MTHF) in Cerebrospinal Fluid via LC-MS/MS

Introduction & Clinical Significance

5-Methyltetrahydrofolate (5-MTHF) is the predominant form of folate in the central nervous system (CNS), actively transported across the blood-brain barrier (BBB) via the Folate Receptor Alpha (FOLR1). It serves as the primary methyl donor for the remethylation of homocysteine to methionine, a critical step for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for neurotransmitter synthesis (dopamine, serotonin, norepinephrine).

Cerebral Folate Deficiency (CFD) is a neurological syndrome defined by low CSF 5-MTHF levels despite normal peripheral (plasma) folate status.[1][2][3] Accurate measurement of CSF 5-MTHF is critical for diagnosing CFD, Kearns-Sayre syndrome, and FOLR1 transport defects.

The Analytical Challenge: 5-MTHF is highly susceptible to oxidative degradation, particularly in the low-protein matrix of CSF. Without rigorous pre-analytical stabilization, 5-MTHF degrades into pterin-6-aldehyde and p-aminobenzoylglutamate (pABG), leading to false-negative results.

Pre-Analytical Protocol: The "Zero-Hour" Rule

Expertise Note: 90% of analytical failures in 5-MTHF quantification occur before the sample reaches the mass spectrometer. The following stabilization protocol is mandatory.

Reagents Required:
  • Stabilization Buffer: 1% (w/v) L-Ascorbic Acid (AA) in sterile water. Prepare fresh daily.

  • Collection Tubes: Amber polypropylene tubes (light protection is critical).

Sample Collection Workflow:
  • Lumbar Puncture (LP): Collect CSF directly into a sterile tube. Discard the first 0.5 mL to avoid blood contamination (hemolysis releases intracellular folates, invalidating results).

  • Immediate Stabilization: Within 5 minutes of collection, add 30 µL of Stabilization Buffer per 1 mL of CSF (Final concentration ~0.03% AA).

    • Why? Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the tetrahydropteridine ring.

  • Cryopreservation: Flash freeze in liquid nitrogen or dry ice immediately. Store at -80°C.

    • Stability:[4][5][6] Stable for >1 year at -80°C. Unstable at -20°C (degradation occurs within weeks).

Experimental Methodology: LC-MS/MS Workflow

This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) to correct for matrix effects and recovery losses.

Materials
  • Analyte: 5-Methyltetrahydrofolate disodium salt.[7]

  • Internal Standard (IS):

    
    -5-MTHF (labeled on the glutamate moiety).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

While Solid Phase Extraction (SPE) offers cleaner extracts, Protein Precipitation (PPT) is preferred for CSF due to the low protein content (~0.15–0.45 g/L) and higher throughput requirements.

  • Thaw: Thaw CSF samples on ice in the dark.

  • Aliquot: Transfer 100 µL of CSF into a specific amber microcentrifuge tube.

  • IS Addition: Spike with 10 µL of

    
    -5-MTHF (200 nmol/L stock).
    
  • Precipitation: Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid and 0.1% Ascorbic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Supernatant: Transfer clear supernatant to an amber autosampler vial.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 2% Loading/Desalting
1.0 2% Hold
4.0 35% Linear Ramp (Elution)
4.1 95% Wash
5.5 95% Wash Hold
5.6 2% Re-equilibration

| 7.0 | 2% | End |

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Role
5-MTHF 460.2313.122Quantifier
5-MTHF 460.2180.135Qualifier

-5-MTHF
465.2318.122Internal Std

Mechanistic Insight: The transition m/z 460 -> 313 corresponds to the loss of the glutamate moiety. This is highly specific and reduces background noise compared to lower mass fragments.

Workflow Visualization

G LP Lumbar Puncture (Direct Collection) Stabilize Stabilization (+0.1% Ascorbic Acid) LP->Stabilize < 5 mins Freeze Flash Freeze (-80°C, Amber Tube) Stabilize->Freeze Immediate Thaw Thaw on Ice (+ IS Addition) Freeze->Thaw Analytical Run Prep Protein PPT (MeOH + 0.1% FA) Thaw->Prep LCMS LC-MS/MS Analysis (MRM: 460->313) Prep->LCMS

Caption: Figure 1. Optimized analytical workflow for 5-MTHF quantification in CSF. Critical control points are highlighted in Red and Yellow.

Biological Context & Interpretation

Understanding the transport mechanism is vital for interpreting results. Low CSF 5-MTHF with normal plasma folate suggests a BBB transport failure (e.g., FOLR1 autoantibodies).[3]

Pathway Plasma Plasma 5-MTHF FOLR1 FOLR1 Receptor (Active Transport) Plasma->FOLR1 Binding BBB Blood-Brain Barrier (Choroid Plexus) CSF_MTHF CSF 5-MTHF BBB->CSF_MTHF Transcytosis FOLR1->BBB Endocytosis Met Methionine CSF_MTHF->Met Methyl Group Transfer Hcy Homocysteine Hcy->Met SAM SAM (Methyl Donor) Met->SAM Neuro Neurotransmitter Synthesis SAM->Neuro BH4 Regeneration

Caption: Figure 2. Transport and metabolic role of 5-MTHF in the CNS. FOLR1 is the rate-limiting gatekeeper at the Blood-Brain Barrier.

Reference Ranges & Validation

CSF 5-MTHF levels are age-dependent , being highest in neonates and declining with age. Interpreting pediatric results using adult reference ranges leads to misdiagnosis.

Table 1: Consensus Reference Intervals (nmol/L)

Age GroupLower Limit (5th %ile)Upper Limit (95th %ile)Clinical Note
0 – 6 Months 65205Highest demand for myelination
6 Mo – 2 Years 50150
2 – 10 Years 40120
Adults (>16 Y) 3595Natural decline

Note: Values <30 nmol/L in children are strongly indicative of CFD.

Validation Criteria (Acceptance Limits):

  • Linearity: 5 – 500 nmol/L (

    
    ).
    
  • LLOQ: 5 nmol/L (S/N > 10).

  • Intra-assay Precision: CV < 5%.

  • Recovery: 85 – 115%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal / High LOQ Ion suppression from salts or phospholipids.Switch from Protein PPT to Mixed-Mode Strong Anion Exchange (MAX) SPE.
Peak Tailing Column interaction or pH mismatch.Ensure mobile phase pH is < 3.0 (Formic acid). Use a high-strength silica (HSS) or BEH column.
Degradation (pABG peak) Oxidation during sample prep.Increase Ascorbic Acid to 0.5% in the precipitation solvent. Work under dim light.
RT Shift Column contamination.Flush column with 95% Acetonitrile/Isopropanol (1:1) for 30 mins.

References

  • Ormazabal, A., et al. (2006).[1][2] "Determination of 5-methyltetrahydrofolate in cerebrospinal fluid of paediatric patients: reference values for a paediatric population." Clinica Chimica Acta.

  • Aylett, S. B., et al. (2013). "Levels of 5-methyltetrahydrofolate and ascorbic acid in cerebrospinal fluid are correlated: implications for the accelerated degradation of folate by reactive oxygen species." Journal of Inherited Metabolic Disease.

  • Teerlink, T., et al. (2004). "Quantification of 5-methyltetrahydrofolate in cerebrospinal fluid by liquid chromatography-tandem mass spectrometry." Clinical Chemistry.

  • Hyland, K., & Shoffner, J. (2006). "Cerebral folate deficiency."[2][3][8][9] Journal of Inherited Metabolic Disease.

  • Verbeek, M. M., et al. (2008). "Validation of a method for the determination of 5-methyltetrahydrofolate in cerebrospinal fluid using Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry." Journal of Chromatography B.

Sources

Application Note: Continuous Flow Synthesis of 5-Methyltetrahydrofolate (5-MTHF) from Folic Acid

[1][2][3]

Executive Summary

5-Methyltetrahydrofolate (5-MTHF) is the biologically active form of folate, essential for DNA methylation and homocysteine homeostasis.[1][2] Unlike synthetic folic acid (FA), 5-MTHF bypasses the enzymatic activation steps often compromised by genetic polymorphisms (e.g., MTHFR C677T).[1]

Traditional batch synthesis of 5-MTHF is plagued by the extreme oxidative instability of the intermediate tetrahydrofolate (THF), leading to impurity formation and low yields. This Application Note details a continuous flow hydrogenation and reductive methylation protocol that integrates three reaction steps into a single, anaerobic, aqueous-phase workflow. By leveraging the superior heat transfer and oxygen exclusion of flow chemistry, this protocol achieves a streamlined synthesis of (6R,S)-5-MTHF with high process reliability.[1]

Reaction Mechanism & Strategy

The synthesis proceeds via a three-stage cascade.[3][4][1] In a continuous flow system, these steps are telescoped, meaning intermediates are consumed immediately without isolation, preventing oxidative degradation.[1]

The Chemical Pathway
  • Catalytic Hydrogenation: Folic Acid is reduced to Tetrahydrofolate (THF) using hydrogen gas and a heterogeneous catalyst.[1]

  • Condensation (Methylenation): THF reacts with formaldehyde (HCHO) to form the 5,10-Methylene-THF intermediate.[1]

  • Reductive Methylation: 5,10-Methylene-THF is selectively reduced to 5-Methyltetrahydrofolate (5-MTHF).[1][2]

Reaction Scheme Visualization

ReactionPathwayFAFolic Acid (FA)THFTetrahydrofolate(THF)FA->THFStep 1:Pt/C Cat.HydrogenationH2_1+ 2 H₂H2_1->THFM_THF5,10-Methylene-THFTHF->M_THFStep 2:CondensationHCHO+ HCHOHCHO->M_THFMTHF5-Methyltetrahydrofolate(5-MTHF)M_THF->MTHFStep 3:Selective ReductionH2_2+ H₂H2_2->MTHF

Figure 1: Sequential reaction pathway for the conversion of Folic Acid to 5-MTHF.

Experimental Setup & Materials

Flow Reactor Configuration

The system utilizes a dual-packed bed reactor setup with an intermediate mixing zone.[1]

  • Pump A: Delivers Folic Acid solution.[1]

  • Pump B: Delivers Formaldehyde solution.[1]

  • Gas Module: Mass Flow Controller (MFC) for Hydrogen gas (H₂).[1]

  • Reactor 1 (R1): Packed bed column (Hydrogenation of FA → THF).[1]

  • Mixer: T-junction or Static Mixer for HCHO introduction.

  • Reactor 2 (R2): Packed bed column (Reduction of 5,10-Methylene-THF → 5-MTHF).[1]

  • BPR: Back Pressure Regulator (maintains system pressure/gas solubility).[1]

Materials
  • Substrate: Folic Acid (USP Grade).[1]

  • Reagents: Formaldehyde (37% aq.[1] solution), Sodium Hydroxide (NaOH).[1][5]

  • Solvent: Deionized Water (degassed).[1]

  • Catalyst: 5% Pt/C (Platinum on Carbon) or Pd/C, immobilized in packed bed columns.[1]

  • Gas: Hydrogen (99.999%).[1]

Detailed Protocol

Phase 1: Feed Preparation[3]
  • Feed A (Substrate): Dissolve Folic Acid (20 mM) in 0.1 M NaOH.

    • Note: Folic acid is insoluble in neutral water.[1] The disodium salt formed at pH > 8 is highly soluble.[1]

    • Degassing: Sparge solution with Nitrogen for 30 mins to remove dissolved oxygen (Critical for THF stability).[1]

  • Feed B (Methylating Agent): Prepare aqueous Formaldehyde solution (1.2 – 2.0 equivalents relative to FA).[1]

Phase 2: System Priming[3]
  • Install two stainless steel columns (e.g., 100 mm x 4.6 mm ID) packed with Pt/C catalyst.[1]

  • Flush system with deionized water at 0.5 mL/min.[1]

  • Pressurize system to 20 bar (290 psi) using the BPR.

  • Introduce H₂ gas via MFC at a gas-to-liquid ratio of 20:1 to activate the catalyst bed (30 mins).

Phase 3: Continuous Synthesis Run
ParameterSettingRationale
System Pressure 20 - 30 barIncreases H₂ solubility; ensures fast hydrogenation kinetics.[1]
Temperature (R1) 25 - 40 °CMild temp prevents amide hydrolysis while enabling reduction.[1]
Temperature (R2) 60 - 75 °CHigher temp required for the reductive methylation step.[1]
Flow Rate (Liquid) 0.2 - 0.5 mL/minAdjusted to achieve ~30-60 min total residence time.[1]
H₂ Flow Rate 10 - 20 sccmExcess H₂ ensures full conversion of FA and intermediates.[1]

Step-by-Step Execution:

  • Start Pump A: Pump Folic Acid solution into the H₂ stream.

  • Hydrogenation (R1): The biphasic mixture (Liquid/Gas) passes through R1.[1] FA is converted to THF.[3][4][1][6][7][8][9][10]

  • Methylation (Mixing Zone): Introduce Feed B (Formaldehyde) via a T-mixer downstream of R1 but upstream of R2.

    • Chemistry: The THF formed in R1 reacts instantly with HCHO to form the cyclic 5,10-Methylene-THF.[1]

  • Reduction (R2): The stream enters R2. The existing H₂ (and potentially fresh H₂ if staged) reduces the methylene bridge to a methyl group.[1]

  • Collection: Product stream exits through the BPR.[1] Collect under Nitrogen atmosphere or into an antioxidant buffer (e.g., Ascorbic acid) to prevent oxidation.[1]

Phase 4: Downstream Processing[3]
  • Acidification: Adjust pH to ~3.0 with HCl to precipitate the product or prepare for crystallization.

  • Purification: The crude stream contains (6R,S)-5-MTHF.[1] For pharmaceutical applications, chiral resolution (e.g., crystallization with benzenesulfonic acid) is typically required to isolate the bioactive (6S) isomer.[1]

Critical Process Parameters (CPP) & Troubleshooting

Optimization Table
VariableEffect of IncreasingOptimal RangeRisk of Deviation
H₂ Pressure Increases reaction rate20 - 50 barLow: Incomplete conversion.High: Safety limits of reactor.[1]
Temperature (R2) Increases yield of 5-MTHF60 - 75 °C>80°C: Degradation of folate backbone.<50°C: Accumulation of intermediate.[1]
Residence Time Improves conversion60 - 80 minToo Long: Thermal degradation.Too Short: Unreacted FA or THF.[1]
pH Maintains solubility7.5 - 9.0<7.0: Precipitation of FA clogging the reactor.
Self-Validating Checks
  • Visual Check: Feed A should be yellow/orange.[1] The output solution should be colorless to pale yellow (THF and 5-MTHF are less colored than FA).[1]

  • Pressure Stability: Fluctuations >2 bar indicate potential clogging (precipitation) or gas slugging issues.[1]

  • Inline UV/Vis (Optional): Monitor absorbance at 280 nm. A shift in λmax indicates conversion.[1]

Workflow Visualization

FlowProcesscluster_feedsFeed PreparationTank_FAFeed A:Folic Acid + NaOH (aq)Pump_AHPLC Pump ATank_FA->Pump_ATank_HCHOFeed B:FormaldehydePump_BHPLC Pump BTank_HCHO->Pump_BH2_SourceH₂ Gas Source(MFC Controlled)Mixer_1Gas-Liquid MixerH2_Source->Mixer_1Gas FeedPump_A->Mixer_1Mixer_2T-MixerPump_B->Mixer_2Reactor_1Reactor 1 (Packed Bed)Pt/C CatalystFA → THFMixer_1->Reactor_1Biphasic FlowReactor_1->Mixer_2THF IntermediateReactor_2Reactor 2 (Packed Bed)Pt/C CatalystReductive MethylationMixer_2->Reactor_25,10-Methylene-THFBPRBack PressureRegulator (20 bar)Reactor_2->BPRCollectionProduct Collection(Under N₂)BPR->Collection5-MTHF Solution

Figure 2: Integrated continuous flow reactor setup for the 3-step synthesis of 5-MTHF.

Safety & Compliance

  • Hydrogen Safety: This protocol uses pressurized Hydrogen.[1] Ensure the flow reactor is rated for >50 bar. Use an H₂ sensor in the fume hood.[1] Check for leaks using a handheld detector before heating.[1]

  • Formaldehyde: A known carcinogen and sensitizer.[11] The flow system provides containment, reducing exposure risk compared to batch.[1] Ensure all waste lines are vented into a scrubber or appropriate waste container.[1]

  • Chemical Compatibility: Ensure wetted parts (seals, pump heads) are compatible with alkaline solutions (NaOH) and Formaldehyde.[1] PEEK or Stainless Steel (316L) is recommended.[1]

References

  • Zhang, Y., et al. (2024). Continuous Flow Synthesis of 5-Methyltetrahydrofolate from Folic Acid. ACS Sustainable Chemistry & Engineering.[1] [Link][1]

  • Mulligan, C., et al. (2013). Continuous-Flow Hydrogenation of Folic Acid. U.S. Patent Application US20130197223A1.[1]

  • Hessel, V., et al. (2013). Pharmaceutical Engineering: Continuous Flow Hydrogenation.[1] Chemical Engineering Science. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135398658, 5-Methyltetrahydrofolate. [Link][1]

Troubleshooting & Optimization

Technical Support Center: Stabilizing 5-Methyltetrahydrofolate (5-MTHF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Instability Paradox

Welcome to the 5-MTHF Stability Support Center. If you are here, you likely know that 5-methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in circulation.[1] You also likely know it is notoriously labile. Unlike synthetic Folic Acid (which is highly stable), 5-MTHF possesses a reduced pteridine ring that acts as a potent electron donor. While this makes it biologically useful, it renders the molecule extremely susceptible to oxidative cleavage.

This guide is not a generic list of tips; it is a causal analysis of degradation designed to help you build a self-validating storage protocol.

Module 1: The Mechanism of Failure (Why Your Samples Degrade)

Q: Why does 5-MTHF disappear even when frozen at -20°C?

A: The primary culprit is oxidative cleavage , not just enzymatic degradation.

5-MTHF contains a reduced pteridine ring. In the presence of oxygen, the bond between C9 and N10 is highly susceptible to cleavage. This process occurs in two stages:

  • Oxidation: 5-MTHF is oxidized to 5-methyldihydrofolate (5-MDHF).

  • Cleavage: 5-MDHF is unstable and rapidly cleaves into a pterin moiety and p-aminobenzoyl-L-glutamate (pABG). Neither of these breakdown products is biologically active folate.

Critical Insight: Freezing at -20°C slows this reaction but does not stop it, especially if dissolved oxygen is present in the matrix. The "glass transition" temperature of water is approximately -130°C; at -20°C, there are still pockets of unfrozen water where oxidative chemistry proceeds over weeks.

Q: I used an acidic extraction buffer to stabilize Folic Acid. Why did I lose my 5-MTHF?

A: You have encountered the pH Stability Inversion .

  • Folic Acid is stable in acidic conditions.

  • 5-MTHF is rapidly degraded in acidic conditions (pH < 5.0).

Research demonstrates that at pH 3.5 (formate buffer), 5-MTHF can degrade completely within 15 minutes at elevated temperatures, whereas neutral pH (7.0–7.8) preserves it. If your protocol uses an acidic protein precipitation step (e.g., TCA or Perchloric Acid) without immediate neutralization or antioxidant protection, you are chemically destroying the analyte.

Module 2: The "Gold Standard" Stabilization Protocol

This protocol is adapted from CDC NHANES laboratory procedures and is designed to create a "Redox Shield" around your analyte.

The Reagent: Ascorbic Acid (AA)

Ascorbic acid acts as a sacrificial antioxidant. It consumes dissolved oxygen and free radicals before they can interact with the 5-MTHF pteridine ring.

Protocol: Serum/Plasma Preparation[2]
StepActionTechnical Rationale
1 Prepare Additive Prepare a 1% (w/v) Ascorbic Acid solution in water. Note: This must be prepared fresh daily or stored in single-use aliquots at -20°C.
2 Collection Collect blood into EDTA (purple top) or Heparin (green top) tubes. Invert gently 8-10 times.
3 Separation Centrifuge at 4°C (2000 x g for 15 min) as soon as possible (within 30-60 mins).
4 The Critical Step Immediately transfer plasma/serum to a cryovial containing the Ascorbic Acid solution. Ratio: 10 μL of 1% AA per 100 μL of Serum (Final conc: ~0.1%).
5 Storage Flash freeze in liquid nitrogen or dry ice/ethanol bath. Store at -70°C or -80°C .
Visualizing the Workflow

SampleWorkflow Collection Blood Collection (EDTA/Heparin) Centrifuge Centrifugation (4°C, 2000xg) Collection->Centrifuge < 60 mins Transfer Transfer Plasma to Cryovial Centrifuge->Transfer AddAA CRITICAL STEP: Add 1% Ascorbic Acid (1:10 Ratio) Transfer->AddAA IMMEDIATE Freeze Flash Freeze (-80°C) AddAA->Freeze < 15 mins

Figure 1: The "Gold Standard" workflow. The addition of Ascorbic Acid (Red Node) is the non-negotiable step for long-term stability.

Module 3: Troubleshooting & FAQs

Scenario: "I have old samples stored at -80°C without Ascorbic Acid. Are they useless?"

A: Not necessarily, but they are compromised.

  • Assessment: If stored strictly at -80°C (never -20°C) and never thawed, degradation may be limited to 10-20% over a year.

  • Remediation: When thawing these samples, add Ascorbic Acid immediately as the ice melts. The moment the matrix becomes liquid, oxidative attack accelerates.

  • Data Flag: You must report these as "Non-Stabilized" in your final dataset.

Scenario: "My LC-MS/MS recovery is low. I suspect the extraction."

A: Check your pH and antioxidants during extraction. Many Solid Phase Extraction (SPE) protocols use acidic washes.

  • Fix 1: Add Dithiothreitol (DTT) (approx. 0.1% or 2-mercaptoethanol) to your lysis/extraction buffer. DTT is a stronger reducing agent than Ascorbic Acid and helps maintain the reduced state during physical manipulation.

  • Fix 2: Ensure your final elution solvent is not highly acidic. If you elute with acid, neutralize immediately or inject immediately.

Scenario: "Can I use Serum instead of Plasma?"

A: Plasma is preferred.

  • Reasoning: Serum requires blood to clot at room temperature for 30-60 minutes. During this time, 5-MTHF is exposed to active blood enzymes and warm temperatures, initiating degradation. Plasma (EDTA) can be centrifuged immediately, preserving the baseline state.

Module 4: The Degradation Pathway

Understanding the chemistry helps you avoid "invisible" errors where 5-MTHF converts to other folate forms or inactive byproducts.

DegradationPathway MTHF 5-MTHF (Active Form) Oxidation Oxidation (O2 / Free Radicals) MTHF->Oxidation MDHF 5-MDHF (Unstable Intermediate) Oxidation->MDHF Cleavage C9-N10 Bond Cleavage MDHF->Cleavage Products pABG + Pterin (Biologically Inactive) Cleavage->Products Ascorbic Ascorbic Acid / DTT (Scavenges O2) Ascorbic->Oxidation BLOCKS

Figure 2: The oxidative degradation pathway of 5-MTHF. Ascorbic acid blocks the initial oxidation step, preventing the cascade.

Summary of Stability Data

ConditionEst. Stability (No Additive)Est. Stability (With 0.5% AA)
Room Temp (20°C) < 4 hours~24 hours
Refrigerated (4°C) 24-48 hours1-2 weeks
Freezer (-20°C) 1-3 months6-12 months
Deep Freeze (-70°C) > 1 year> 5 years
Acidic Solution (pH 3) < 30 minsImproved, but risky

References

  • CDC Laboratory Procedure Manual. (2017). Folate Vitamers in Serum by LC-MS/MS. Centers for Disease Control and Prevention.[2] [Link]

  • Hannisdal, R., Ueland, P. M., & Svardal, A. (2009). Liquid chromatography-tandem mass spectrometry analysis of folate forms in human serum. Clinical Chemistry. [Link]

  • Pfeiffer, C. M., et al. (2004). Absorption of folates: minimal stability of 5-methyltetrahydrofolate during absorption. The American Journal of Clinical Nutrition. [Link]

  • Oey, I., et al. (2006).[3] Stability of 5-methyltetrahydrofolic acid in citrus juice systems. Journal of Agricultural and Food Chemistry. [Link]

Sources

Technical Support Center: Minimizing Oxidation of 5-Methyltetrahydrofolate (5-MTHF) During Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the analysis of 5-methyltetrahydrofolate (5-MTHF). This document is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of this crucial B vitamin. As the principal active form of folate, accurate quantification of 5-MTHF is paramount, yet its inherent instability presents significant analytical hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity of your experimental results.

Frequently Asked Questions: Understanding 5-MTHF Instability
Q1: Why is 5-methyltetrahydrofolate (5-MTHF) so notoriously unstable during analysis?

5-MTHF's instability stems from its chemical structure. Unlike its synthetic, oxidized counterpart, folic acid, 5-MTHF is a reduced compound.[1] The tetrahydrofolate ring is highly susceptible to oxidation, which can readily alter its structure and lead to inaccurate quantification.[2][3] This inherent vulnerability requires meticulous handling throughout the entire analytical workflow, from sample collection to data acquisition. Studies have shown that 5-MTHF is particularly sensitive to both oxygen and moisture.[3]

Q2: What are the primary environmental and procedural factors that cause 5-MTHF to degrade?

The degradation of 5-MTHF is primarily driven by three main factors:

  • Oxygen: Exposure to atmospheric oxygen is the most significant factor leading to the oxidation of 5-MTHF.[2][4] The molecule is stable in the absence of oxygen.[2][4]

  • Temperature: Elevated temperatures accelerate the rate of oxidative degradation.[2][4] Conversely, proper freezing can preserve 5-MTHF for extended periods.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[2][5] This process can occur even without irradiation but is significantly accelerated by light exposure.[5]

Additionally, factors like pH and the presence of metal ions (e.g., Fe²⁺) can influence stability, with iron reducing stability.[6]

Q3: What are the primary oxidation products I should be aware of, and can they be measured?

The initial and most common oxidation product is 4-α-hydroxy-5-methyltetrahydrofolate (hmTHF) , sometimes referred to as MeFox. In some cases of degradation, the loss of 5-MTHF can be compensated by an equimolar gain in hmTHF.[7] However, this is not always a 1:1 conversion, as further degradation can occur.[7] Prolonged oxidation or photodegradation can cause the 5-MTHF molecule to cleave at the C9-N10 bond, resulting in the formation of p-aminobenzoyl-L-glutamic acid (PGA) and a substituted pterin molecule.[5]

Advanced analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can be developed to simultaneously quantify 5-MTHF and its major catabolites like hmTHF and pABG, providing a more complete picture of folate status.[8]

MTHF 5-Methyltetrahydrofolate (5-MTHF) MDHF 5-Methyldihydrofolate (5MDHF / hmTHF) MTHF->MDHF Initial Oxidation (Oxygen, Light, Heat) Cleavage Pterin fragment + p-aminobenzoyl-L-glutamic acid (PGA) MDHF->Cleavage Further Degradation/ Cleavage

Caption: Primary degradation pathway of 5-MTHF.

Troubleshooting Guide: Sample Preparation & Handling
Q4: My 5-MTHF recovery is low and inconsistent. Where should I start troubleshooting?

Inconsistent and low recovery is the most common issue and almost always points to pre-analytical oxidation. A systematic review of your workflow is essential. The diagram below outlines the critical control points.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase Collection 1. Sample Collection (Use antioxidant) Processing 2. Processing (Minimize O2/Light/Heat) Collection->Processing Storage 3. Storage (≤ -60°C, Dark) Processing->Storage Thawing 4. Thawing (Rapid thaw) Storage->Thawing Extraction 5. Extraction (Use stabilized buffer) Thawing->Extraction Critical Transition Cleanup 6. Cleanup (SPE) (Optional) Extraction->Cleanup Analysis 7. LC-MS/MS (Cooled autosampler) Cleanup->Analysis

Caption: Critical control points in the 5-MTHF analytical workflow.

Start by evaluating these steps in order:

  • Extraction Buffer: Is it freshly prepared? Does it contain an effective antioxidant cocktail? This is the single most important variable.

  • Sample Handling: Are you working quickly, on ice, and under subdued light?

  • Storage Conditions: Are your samples stored at an appropriate temperature and protected from light?

  • Thawing Protocol: Are you flash-thawing samples or letting them sit at room temperature or 4°C for extended periods?

Q5: What is the best way to store my samples (plasma, serum, tissues) before analysis?

Proper storage is non-negotiable for reliable results.

  • Temperature: Store all samples at -60°C or colder (-80°C is ideal).[6][9] Long-term storage at -20°C has been shown to result in significant 5-MTHF degradation.[7] In rat plasma, 5-MTHF was stable for up to 30 days at -80°C.[3]

  • Atmosphere: For maximum stability, especially for long-term storage, overlay the sample with an inert gas like nitrogen or argon before capping.[6]

  • Light: Always store samples in amber or opaque tubes, or wrap tubes in aluminum foil to protect from light.[6]

  • Freeze-Thaw Cycles: While studies show stability for up to three freeze-thaw cycles, it is best practice to minimize them.[3][7] Aliquot samples into single-use volumes upon initial processing.

Q6: Which antioxidants should I use in my extraction buffer, and at what concentration?

Using a combination of antioxidants is a robust strategy to protect 5-MTHF.

  • Ascorbic Acid (Vitamin C): This is the most common and effective antioxidant. It directly scavenges oxygen and can even help regenerate 5-MTHF that has been thermally oxidized.[2][10] A concentration of 1% (w/v) or around 114 mM is often used.[1][11]

  • Dithiothreitol (DTT): A strong reducing agent that helps maintain a non-oxidizing environment. Typical concentrations range from 0.7 mM to 1.3 mM.[11]

  • L-cysteine: Another effective antioxidant used in extraction solutions, often at a concentration of 1 g/L.[9]

Stabilizing AgentTypical ConcentrationRationale & Source
Storage Temperature ≤ -60°C ( -80°C recommended)Prevents thermal degradation. Significant loss occurs at -20°C.[6][7]
Ascorbic Acid 1% w/v (~114 mM)Potent oxygen scavenger; protects against thermal oxidation.[2][10][11]
Dithiothreitol (DTT) 0.7 - 1.3 mMStrong reducing agent, maintains a stable reductive environment.[11]
Inert Gas (N₂/Ar) Headspace flushDisplaces oxygen, the primary driver of oxidation.[2][6]
Light Protection Amber vials / FoilPrevents photodegradation.[2][9]

Table 1: Summary of Recommended Storage Conditions and Stabilizing Agents.

Q7: Does the pH of my extraction buffer matter?

Yes, pH is a critical factor. 5-MTHF shows greater stability in acidic conditions compared to neutral or alkaline conditions.[10][12]

  • Optimal pH: An acidic pH, typically between 3 and 5, is recommended for extraction buffers. An extraction solution containing MES buffer adjusted to pH 5 has been successfully used.[11]

  • Analytical Column pH: This principle extends to the analysis itself. HPLC mobile phases are often buffered to a low pH (e.g., pH 2.2 or 3.5) to maintain stability on the column.[2][6]

Q8: How should I properly thaw my frozen samples to minimize degradation?

The thawing process is a point of high vulnerability. Slow thawing allows endogenous enzymes in some matrices (like spinach) to become active at refrigeration temperatures, leading to significant 5-MTHF loss.[6]

  • Recommended Method: Quick-thawing is the best practice. Immerse the frozen tube in a 25°C water bath for the minimum time required to thaw.[6]

  • Method to Avoid: Do not leave samples to thaw overnight in the refrigerator or on the benchtop. This prolonged exposure at suboptimal temperatures can lead to dramatic and variable losses.[6]

Troubleshooting Guide: Analytical Instrumentation
Q9: Can 5-MTHF degrade in the autosampler or on the analytical column? How can I prevent this?

Yes, degradation can occur post-extraction. The autosampler is a common trouble spot.

  • Autosampler Temperature: Always use a cooled autosampler, set to 4-10°C. Leaving samples at room temperature in the autosampler queue for several hours will lead to significant degradation. In one study, 5-MTHF in plasma was stable for 24 hours at 4°C.[3]

  • Mobile Phase: As mentioned, using an acidic mobile phase (pH < 4) helps maintain the stability of 5-MTHF during its transit through the HPLC/UHPLC system.[2][6]

  • Run Time: Develop an efficient chromatographic method. Shorter run times minimize the opportunity for on-instrument degradation. The use of UHPLC systems is advantageous for this reason.[11]

Validated Experimental Protocols
Protocol 1: Preparation of a Stabilized Extraction Buffer

This protocol describes the preparation of a robust buffer for extracting 5-MTHF from plasma or serum samples, adapted from validated methods.[11]

Materials:

  • 2-(N-morpholino)ethanesulfonic acid (MES)

  • Ascorbic acid

  • Dithiothreitol (DTT)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water

Procedure:

  • To prepare 100 mL of extraction buffer, weigh out and dissolve the following in ~90 mL of high-purity water:

    • MES to a final concentration of 200 mM.

    • Ascorbic acid to a final concentration of 114 mM (approx. 2.0 g).

    • DTT to a final concentration of 0.7 mM.

  • Stir until all components are fully dissolved.

  • Adjust the pH to 5.0 using an NaOH solution.

  • Bring the final volume to 100 mL with high-purity water.

  • Crucially, prepare this buffer fresh before each batch of extractions. Do not store and reuse, as the antioxidant capacity will diminish.

Protocol 2: General Workflow for Sample Extraction for LC-MS Analysis

This workflow is a general guide for preparing plasma/serum for 5-MTHF quantification.

Procedure:

  • Thawing: Quick-thaw frozen plasma/serum samples in a water bath (~25°C) until just thawed. Immediately place on ice.

  • Aliquoting: In a subdued light environment, transfer a small volume (e.g., 50 µL) of the sample to a clean microcentrifuge tube.

  • Addition of Internal Standard: Add your stable isotope-labeled internal standard (e.g., [¹³C₅]-5-MTHF) to the sample.

  • Protein Precipitation & Extraction: Add 3-4 volumes of ice-cold Stabilized Extraction Buffer (from Protocol 1) containing acetonitrile to precipitate proteins. For example, add 200 µL of cold acetonitrile containing the extraction buffer components to your 50 µL sample.

  • Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure complete protein precipitation and extraction.

  • Centrifugation: Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Analysis: Immediately place the samples in a cooled autosampler (4°C) for injection onto the LC-MS/MS system.

References
  • Zhang, M., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Food Science and Technology, 137, 110467.
  • Zhang, M., et al. (2021).
  • Pfeiffer, C. M., et al. (2011). The loss of 5-methyltetrahydrofolate in human serum under suboptimal preanalytical conditions can only partially be recovered by an oxidation product. The Journal of Nutrition, 141(6), 1234–1239.
  • Doherty, R. F., & Beecher, G. R. (2004). Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. Food Chemistry, 86(3), 415-422.
  • Steindal, A. H., et al. (2009). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 85(4), 867-872.
  • Li, L., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. Molecules, 26(19), 5995.
  • Liu, Y., et al. (2012). Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. Journal of Food Science, 77(2), C236-C243.
  • JECFA. (2006). Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. 65th JECFA.
  • Hannisdal, R., et al. (2009). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 55(6), 1147-1154.
  • Herbig, A. L., et al. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. PLoS ONE, 14(2), e0212530.
  • Liu, Y., et al. (2012). Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF)
  • Zhang, Q., et al. (2020). HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements.

Sources

5-MTHF Fortification Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the fortification of food products with 5-methyltetrahydrofolate (5-MTHF). This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges in ensuring the stability of 5-MTHF during and after food processing.

I. Frequently Asked Questions (FAQs)

Q1: Why is 5-MTHF preferred over folic acid for fortification, despite its instability?

A1: 5-MTHF is the biologically active form of folate, meaning it can be directly used by the body without the need for enzymatic conversion. This is particularly advantageous for individuals with genetic polymorphisms in the MTHFR enzyme, which can impair the conversion of folic acid to its active form. While folic acid is more stable, the direct bioavailability of 5-MTHF makes it a desirable fortificant for specific populations and applications.

Q2: What are the primary factors that lead to the degradation of 5-MTHF in food products?

A2: The main culprits behind 5-MTHF degradation are oxidation, temperature, and light.[1][2] Oxygen is considered the most significant factor.[1][2] The reduced form of 5-MTHF is highly susceptible to oxidation, which is often accelerated by heat and light exposure during food processing and storage.[1][2][3]

Q3: Can the pH of the food matrix affect the stability of 5-MTHF?

A3: Yes, pH plays a crucial role. Studies have shown that 5-MTHF exhibits greater stability in more acidic environments. For instance, its degradation follows first-order reaction kinetics, with significantly better stability at pH 4 compared to pH 6.8 in buffer systems.[4]

Q4: Are there any specific food components that can either enhance or reduce 5-MTHF stability?

A4: Absolutely. Food components with antioxidant properties, such as those found in skim milk and soy milk, can enhance the stability of 5-MTHF.[4][5] Conversely, the presence of pro-oxidants like iron (Fe2+) can reduce its stability.[6] Additionally, folate-binding proteins in milk have been shown to have a stabilizing effect on the calcium salt of 5-MTHF.[7]

Q5: What is the most effective way to store food samples fortified with 5-MTHF for analytical testing?

A5: For maximum stability, it is recommended to rapidly process samples in liquid nitrogen and store the homogenized samples at -60°C ± 5°C under a nitrogen atmosphere in the dark.[6] This method has been shown to preserve 5-MTHF content for up to 12 months with no significant loss.[6]

II. Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during the fortification of food products with 5-MTHF.

Problem 1: Significant loss of 5-MTHF content after thermal processing (e.g., pasteurization, baking).
  • Potential Cause A: Oxidative Degradation.

    • Explanation: Thermal processing, especially in the presence of oxygen, significantly accelerates the oxidation of 5-MTHF.[1][2] High temperatures and air circulation, such as in spray-drying, create an environment ripe for oxidative loss.[1]

    • Troubleshooting Protocol:

      • Incorporate Antioxidants: The addition of antioxidants is a primary strategy to mitigate oxidative loss.

        • Ascorbic Acid (Vitamin C): Can effectively protect 5-MTHF from thermal degradation.[1][5] Adding an adequate amount, such as 500 mg/kg, has been shown to stabilize 5-MTHF in fruit and vegetable purées.[5]

        • Tocopherols (Vitamin E): Have also demonstrated a strong protective effect, in some cases even better than vitamin C, especially in lipid-containing matrices like egg yolk.[1][2] A concentration of 0.2% (w/v) vitamin E in egg yolk liquid significantly improved 5-MTHF retention during thermal pasteurization and spray-drying.[1][2]

      • Modify Processing Atmosphere:

        • Inert Gas Flushing: Replacing air with an inert gas like nitrogen can significantly reduce oxidative degradation.[1] Nitrogen-filled spray drying is an effective method to improve 5-MTHF stability.[1][2]

      • Optimize Time and Temperature: Minimize the duration and intensity of heat treatment to the extent that is compatible with food safety and quality requirements.

  • Potential Cause B: Inappropriate pH of the food matrix.

    • Explanation: As mentioned, 5-MTHF is more stable at a lower pH.[4] Food matrices with a neutral or slightly alkaline pH can contribute to its degradation during heating.

    • Troubleshooting Protocol:

      • pH Adjustment: If permissible for the final product, consider adjusting the pH of the food matrix to a more acidic range (e.g., closer to pH 4) before thermal processing.

      • Matrix Selection: When developing new products, consider food matrices that are naturally more acidic.

Problem 2: Inconsistent and low recovery of 5-MTHF during analytical quantification.
  • Potential Cause A: Degradation during sample preparation and extraction.

    • Explanation: The analytical process itself, from thawing to extraction, can introduce factors that degrade 5-MTHF if not properly controlled. The release of endogenous enzymes upon homogenization can also contribute to losses.[6]

    • Troubleshooting Protocol:

      • Controlled Thawing: For frozen samples, quick thawing is recommended over slow, overnight thawing, as the latter can lead to significant 5-MTHF loss in some food matrices like spinach.[6]

      • Use of Protective Buffers: Employ extraction buffers containing antioxidants to protect 5-MTHF. A common and effective combination is ascorbic acid and 2-mercaptoethanol in a buffer with a pH close to neutral.[8]

      • Minimize Light Exposure: Perform all sample preparation steps under subdued light and use amber-colored vials to prevent light-induced degradation.[1]

  • Potential Cause B: Suboptimal HPLC/LC-MS/MS method.

    • Explanation: The conditions of the chromatographic analysis, such as the pH of the mobile phase and the run time, can affect the stability of 5-MTHF.

    • Troubleshooting Protocol:

      • Mobile Phase Optimization: Use moderately acidic buffers (pH above 3) in the mobile phase to minimize the interconversion of certain folate forms.[8]

      • Shorten Retention Times: Aim for shorter retention times, preferably below 15 minutes, to reduce the time 5-MTHF is exposed to potentially degrading conditions on the column.[8]

      • Method Validation: Ensure your analytical method is properly validated for the specific food matrix, including assessments of repeatability, reproducibility, and recovery.[9]

Problem 3: Poor stability of 5-MTHF during storage of the fortified food product.
  • Potential Cause A: Permeability of packaging to oxygen and light.

    • Explanation: If the packaging material does not provide an adequate barrier to oxygen and light, 5-MTHF will continue to degrade over the shelf life of the product.

    • Troubleshooting Protocol:

      • High-Barrier Packaging: Select packaging materials with low oxygen and light permeability.

      • Modified Atmosphere Packaging (MAP): Consider packaging the product under a modified atmosphere, such as a nitrogen flush, to minimize oxygen exposure.

      • Oxygen Scavengers: Incorporate oxygen-scavenging packets into the packaging.

  • Potential Cause B: Physical or chemical interactions within the food matrix.

    • Explanation: Over time, 5-MTHF can interact with other components in the food matrix, leading to its degradation.

    • Troubleshooting Protocol:

      • Microencapsulation: This is a highly effective strategy to protect 5-MTHF from environmental factors and interactions with the food matrix.[5][7] Microencapsulating 5-MTHF with an antioxidant like sodium ascorbate can significantly improve its stability in products like noodles and bread.[5][7]

III. Data and Protocols

Table 1: Effect of Antioxidants on 5-MTHF Retention in Egg Yolk During Processing
TreatmentRetention during Thermal Pasteurization (%)Retention during Spray-Drying (%)
Control (No Antioxidant)74.96 ± 1.28-
0.2% (w/v) Vitamin C~94-
0.2% (w/v) Vitamin E94.16 ± 0.4884.80 ± 0.82

Data adapted from a study on 5-MTHF stability in egg yolk.[1][2]

Experimental Protocol: Stability-Indicating HPLC Method for 5-MTHF

This protocol is a general guideline and should be optimized for your specific food matrix and instrumentation.

  • Sample Extraction:

    • Homogenize the food sample.

    • Extract a known weight of the homogenate with an extraction buffer (e.g., 0.1 M phosphate buffer, pH 7, containing 1% ascorbic acid and 0.1% 2-mercaptoethanol) under subdued light.

    • Vortex and sonicate to ensure complete extraction.

    • Centrifuge to pellet solids and filter the supernatant through a 0.45 µm filter.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]

    • Mobile Phase A: 0.05 M phosphate buffer, pH 3.5.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient Elution: A linear gradient from 10% to 18% B over 10 minutes, followed by a rapid return to initial conditions and re-equilibration.[1]

    • Flow Rate: 0.6 mL/min.[1]

    • Column Temperature: 30°C.[1]

    • Detection: UV detector at 290 nm.[1]

  • Quantification:

    • Prepare a calibration curve using certified 5-MTHF standards.

    • Quantify the 5-MTHF in the sample by comparing its peak area to the calibration curve.

Visualization of Key Processes

cluster_degradation 5-MTHF Degradation Pathway cluster_stressors Stressors 5_MTHF 5-MTHF (Active Form) Oxidized_Intermediates Oxidized Intermediates 5_MTHF->Oxidized_Intermediates Oxidation Degradation_Products Degradation Products (Inactive) Oxidized_Intermediates->Degradation_Products Oxygen Oxygen Oxygen->Oxidized_Intermediates Heat Heat Heat->Oxidized_Intermediates Light Light Light->Oxidized_Intermediates

Caption: Primary degradation pathway of 5-MTHF initiated by oxidative stressors.

Start Fortified Food Sample Extraction Extraction with Antioxidant Buffer Start->Extraction 1. Sample Prep Purification Centrifugation & Filtration Extraction->Purification 2. Cleanup Analysis HPLC/LC-MS Analysis Purification->Analysis 3. Injection Quantification Quantification vs. Standard Curve Analysis->Quantification 4. Data Processing End Stable 5-MTHF Concentration Quantification->End

Caption: Workflow for a stability-indicating analytical method for 5-MTHF.

IV. References

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021). National Institutes of Health. [Link]

  • Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. (2021). PubMed. [Link]

  • Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. (2025). ResearchGate. [Link]

  • Stability of 5-methyltetrahydrofolate in frozen fresh fruits and vegetables. (n.d.). USDA ARS. [Link]

  • Thermal Oxidation Studies on Reduced Folate, L-5-Methyltetrahydrofolic Acid (L-5-MTHF) and Strategies for Stabilization Using Food Matrices. (2012). ResearchGate. [Link]

  • Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment. (n.d.). 65th JECFA. [Link]

  • Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. (2024). MDPI. [Link]

  • Thermal oxidation studies on reduced folate, L-5-methyltetrahydrofolic acid (L-5-MTHF) and strategies for stabilization using food matrices. (2012). PubMed. [Link]

  • STABILITY OF 5-METHYLTETRAHYDROFOLATE IN FRESH FROZEN FRUITS AND VEGETABLES DETERMINED BY HPLC ANALYSIS. (n.d.). USDA ARS. [Link]

  • Stability of dietary 5-formyl-tetrahydrofolate and its determination by HPLC: A pilot study on impact of pH, temperature and antioxidants on analytical results. (2009). ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Bioavailability of 5-Methyltetrahydrofolate Versus Folic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Folate in Human Health

Folate, a water-soluble B-vitamin (B9), is indispensable for a multitude of physiological processes, including DNA synthesis, repair, and methylation. Its importance is particularly pronounced during periods of rapid cell division and growth, such as pregnancy and infancy. Inadequate folate levels are linked to a range of health issues, most notably neural tube defects (NTDs) in newborns, megaloblastic anemia, and elevated homocysteine levels, a risk factor for cardiovascular disease.[1]

The term "folate" encompasses a family of related compounds, including naturally occurring dietary folates and the synthetic form, folic acid. Folic acid is utilized in dietary supplements and fortified foods due to its stability.[2] However, for the body to utilize either dietary folate or folic acid, they must be converted to the biologically active form, 5-methyltetrahydrofolate (5-MTHF).[3][4] This guide provides an in-depth comparison of the bioavailability of supplemental folic acid and 5-MTHF, offering critical insights for researchers and professionals in drug development.

The Metabolic Pathways: A Tale of Two Folates

The fundamental difference in the bioavailability of folic acid and 5-MTHF lies in their respective metabolic pathways.

Folic Acid Metabolism:

Folic acid, a synthetic, oxidized molecule, is not biologically active upon ingestion.[2] Its conversion to the active form, tetrahydrofolate (THF), is a multi-step enzymatic process primarily occurring in the liver.[5][6] This process is catalyzed by the enzyme dihydrofolate reductase (DHFR).[5][6][7] The activity of DHFR in the human liver is notably slow and can be a rate-limiting step, especially with higher intakes of folic acid.[8] Once converted to THF, further enzymatic reactions are required to produce 5,10-methylenetetrahydrofolate, which is then reduced by methylenetetrahydrofolate reductase (MTHFR) to form 5-MTHF, the main circulating form of folate.[4]

FA Folic Acid (Synthetic) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MTHF 5-Methyltetrahydrofolate (5-MTHF) (Active Form) MethyleneTHF->MTHF MTHFR DHFR Dihydrofolate Reductase (DHFR) MTHFR MTHFR

Folic Acid Metabolic Pathway

5-Methyltetrahydrofolate (5-MTHF) Metabolism:

5-MTHF is the naturally occurring, biologically active form of folate.[3] When consumed as a supplement, it bypasses the entire multi-step conversion process required for folic acid.[9] It is directly absorbed and can immediately enter the folate cycle to be utilized for various metabolic processes, including the remethylation of homocysteine to methionine.[4]

MTHF_supplement 5-MTHF Supplement MTHF_active 5-Methyltetrahydrofolate (5-MTHF) (Active Form in Circulation) MTHF_supplement->MTHF_active Direct Absorption Folate_Cycle Folate Cycle (e.g., Homocysteine Remethylation) MTHF_active->Folate_Cycle

5-MTHF Direct Utilization Pathway

Bioavailability: A Head-to-Head Comparison

Numerous studies have demonstrated that 5-MTHF has a bioavailability that is at least comparable, and in many cases superior, to that of folic acid.[3][10]

Pharmacokinetic Profile

Clinical trials consistently show that administration of 5-MTHF leads to a more rapid and higher increase in plasma folate levels compared to an equimolar dose of folic acid.[11] One study found that the incremental area under the curve (iAUC) for total folate was 1.64-fold higher after administration of a 5-MTHF salt compared to folic acid.[10] This is attributed to the fact that 5-MTHF is already in the active form and does not require the slow enzymatic conversion that folic acid undergoes.[9]

Pharmacokinetic ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Reference
Peak Plasma Concentration (Cmax) LowerHigher[10][11]
Time to Peak (Tmax) SlowerFaster[11]
Area Under the Curve (AUC) LowerHigher[10]
The MTHFR Polymorphism: A Key Determinant

A significant portion of the global population, estimated to be around 40%, carries a genetic polymorphism in the MTHFR gene (most commonly C677T).[12] This genetic variation leads to a less efficient MTHFR enzyme, which impairs the conversion of folic acid to the active 5-MTHF.[1][13][14] For individuals with this polymorphism, supplementation with 5-MTHF is particularly advantageous as it bypasses this metabolic bottleneck.[1][12] Studies have shown that 5-MTHF supplementation is effective in increasing plasma folate levels regardless of MTHFR genotype.[15]

Clinical and Practical Implications

The choice between folic acid and 5-MTHF has significant implications for clinical practice and drug development.

Unmetabolized Folic Acid (UMFA)

A key concern with high doses of folic acid supplementation is the potential for unmetabolized folic acid (UMFA) to appear in the circulation.[16] The slow activity of the DHFR enzyme means that at higher intakes, the conversion capacity can be saturated, leading to an accumulation of folic acid in the bloodstream.[8] While there is no conclusive evidence of adverse health effects from UMFA, some studies have raised concerns about its potential to mask vitamin B12 deficiency, and its possible association with impaired immune function and cognitive decline in older adults.[16][17][18] Supplementation with 5-MTHF eliminates the risk of UMFA accumulation as it is the direct, active form.[2]

Drug Interactions

Certain medications, such as methotrexate, act by inhibiting the DHFR enzyme.[6] In patients taking such drugs, folic acid supplementation may be less effective. 5-MTHF, by bypassing the DHFR-dependent step, may offer a more reliable means of maintaining folate status in these individuals.[3]

Experimental Protocols for Bioavailability Assessment

The evaluation of folate bioavailability typically involves a multiple oral dose study design, which is considered more reliable than single-dose studies.[19]

A Typical Experimental Workflow

cluster_0 Pre-Study cluster_1 Intervention Phase cluster_2 Analytical Phase Screening Subject Screening (Health status, MTHFR genotype) Baseline Baseline Blood Sampling (Plasma & RBC Folate) Screening->Baseline Supplementation Randomized Supplementation (Folic Acid or 5-MTHF) Baseline->Supplementation Blood_Sampling Periodic Blood Sampling (e.g., weekly) Supplementation->Blood_Sampling Analysis Folate Analysis (HPLC or LC-MS/MS) Blood_Sampling->Analysis Data_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->Data_Analysis

Workflow for a Comparative Folate Bioavailability Study

Step-by-Step Methodology:

  • Subject Recruitment and Screening: Recruit healthy volunteers. Screen for inclusion/exclusion criteria, including baseline folate status and MTHFR genotype.

  • Baseline Measurements: Collect baseline blood samples to determine initial plasma and red blood cell (RBC) folate concentrations.

  • Randomization and Supplementation: Randomly assign subjects to receive either folic acid or an equimolar dose of 5-MTHF for a specified period (e.g., 12-24 weeks).

  • Blood Sampling: Collect blood samples at regular intervals throughout the study to measure changes in plasma and RBC folate levels.

  • Folate Analysis: Analyze folate concentrations in plasma and RBCs using validated methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[20][21][22] These methods can differentiate between various folate forms.[20]

  • Data Analysis: Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, and AUC. Statistically compare the changes in folate status between the two groups.

Conclusion

The available scientific evidence strongly suggests that 5-MTHF is a readily bioavailable form of folate that is at least as effective as folic acid in improving folate status. For individuals with MTHFR polymorphisms, 5-MTHF offers a distinct advantage by bypassing a key metabolic step that is compromised in this population. Furthermore, the use of 5-MTHF circumvents the concerns associated with unmetabolized folic acid. For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for designing effective interventions and formulating products that optimize folate delivery and efficacy. While folic acid has a long history of use and is more cost-effective, the superior bioavailability and metabolic profile of 5-MTHF warrant its consideration as the preferred form for supplementation, particularly in targeted populations.[2]

References

  • Patanwala, I., King, M. J., Barrett, D. A., Rose, J., Jackson, R., Hudson, M., & Jones, D. E. (2014). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 53(9), 847–858. [Link]

  • León-Cabrera, S., Fernández-Villa, D., & Caminero, A. (2024). Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. Medicina (Kaunas, Lithuania), 60(9), 1478. [Link]

  • Folic Acid vs 5-MTHF (L-Methylfolate) – Australia. (2015). MTHFR Support Australia. [Link]

  • MTHFR variant and folic acid: What you need to know. (2020). March of Dimes. [Link]

  • Miraglia, N., Agostinetto, M., Videka, A., Troesch, B., & Eggersdorfer, M. (2016). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 60, 32292. [Link]

  • Houghton, L. A., Sherwood, K. L., Pawlosky, R. J., Ito, S., & O'Connor, D. L. (2006). [6S]-5-Methyltetrahydrofolate is at least as effective as folic acid in preventing a decline in blood folate concentrations during lactation. The American journal of clinical nutrition, 83(4), 842–850. [Link]

  • Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. (n.d.). National Institutes of Health. [Link]

  • The Critical Role of Folate in Prenatal Health and a Proposed Shift from Folic Acid to 5-Methyltetrahydrofolate Supplementation. (2024). Georgetown Medical Review. [Link]

  • MTHFR gene and supplementation with 5-L-methylfolate. (2020). FoundMyFitness. [Link]

  • Folate Cycle - Folic Acid Metabolism. (2023). YouTube. [Link]

  • The Mechanism of 5-Methyltetrahydrofolate Transport by Human Erythrocytes. (1972). The Journal of Clinical Investigation, 51(7), 1831–1834. [Link]

  • The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. (2015). International Journal of Molecular Sciences, 16(10), 23849–23886. [Link]

  • Brouwer, I. A., van Dusseldorp, M., West, C. E., & Steegers-Theunissen, R. P. (2001). Quantifying folate bioavailability: a critical appraisal of methods. Current opinion in clinical nutrition and metabolic care, 4(5), 411–417. [Link]

  • Biochemistry, Tetrahydrofolate. (2023). StatPearls. [Link]

  • Circulating Unmetabolized Folic Acid: Relationship to Folate Status and Effect of Supplementation. (2010). Obesity (Silver Spring, Md.), 18(9), 1768–1775. [Link]

  • Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. (2017). Biochemistry, 56(11), 1635–1642. [Link]

  • Intestinal Folate Absorption. (1971). The Journal of Clinical Investigation, 50(10), 2068–2076. [Link]

  • The determination of folate in food using HPLC with selective affinity extraction. (n.d.). GOV.UK. [Link]

  • MTHFR Gene Variant and Folic Acid Facts. (2025). CDC. [Link]

  • The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. (2009). Proceedings of the National Academy of Sciences of the United States of America, 106(36), 15424–15429. [Link]

  • What are the health consequences of unmetabolized folic acid (Vitamin B9) buildup in the body?. (2025). Dr.Oracle. [Link]

  • Folate bioavailability: implications for establishing dietary recommendations and optimizing status. (2008). The American journal of clinical nutrition, 88(2), 521S–529S. [Link]

  • Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphism and Infant's Anthropometry at Birth. (2021). Nutrients, 13(5), 1689. [Link]

  • Folic Acid Safety, Interactions, and Health Outcomes. (2025). CDC. [Link]

  • Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. (2004). European journal of clinical pharmacology, 60(5), 337–344. [Link]

  • Tetrahydrofolic acid. (n.d.). Wikipedia. [Link]

  • Comparison of dietary analysis methods for human folate bioavailability studies. (2001). Asia Pacific journal of clinical nutrition, 10(2), 140–143. [Link]

  • Uncovering the Hidden Dangers and Molecular Mechanisms of Excess Folate: A Narrative Review. (2023). Nutrients, 15(13), 2989. [Link]

  • A spectrophotometric method for determining the amount of folic acid in fortified salt. (2018). Food chemistry, 269, 437–443. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-MTHF Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-methyltetrahydrofolate (5-MTHF), the biologically active form of folate, is paramount. Whether assessing the stability of a new drug formulation, conducting pharmacokinetic studies, or ensuring the quality of dietary supplements, the choice of analytical methodology and the rigor of its validation are critical. This guide provides an in-depth comparison of the primary analytical techniques for 5-MTHF quantification—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the Microbiological Assay. We will delve into the causality behind experimental choices, present detailed validation protocols, and offer a comparative analysis of their performance, all grounded in scientific integrity and regulatory expectations.

The Critical Role of Method Validation in 5-MTHF Analysis

Before we dissect the individual methods, it is crucial to understand the framework of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[1]. Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures.[1][2] These guidelines outline the key parameters that must be evaluated to ensure the reliability and accuracy of the data generated.

Core Validation Parameters: A Necessary Foundation

A robust analytical method validation for 5-MTHF quantification should, at a minimum, address the following parameters as outlined by ICH guidelines:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (between laboratories).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Below is a Graphviz diagram illustrating the typical workflow for analytical method validation, a process that underpins the trustworthiness of any quantification method.

Analytical Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Execution cluster_Evaluation Evaluation & Reporting Method_Development Method Development & Optimization Define_Validation_Parameters Define Validation Parameters & Acceptance Criteria Method_Development->Define_Validation_Parameters Protocol_Execution Execute Validation Protocol Define_Validation_Parameters->Protocol_Execution Specificity Specificity Protocol_Execution->Specificity Linearity_Range Linearity & Range Protocol_Execution->Linearity_Range Accuracy_Precision Accuracy & Precision Protocol_Execution->Accuracy_Precision LOD_LOQ LOD & LOQ Protocol_Execution->LOD_LOQ Robustness Robustness Protocol_Execution->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity_Range->Data_Analysis Accuracy_Precision->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Compare_to_Criteria Compare Against Acceptance Criteria Data_Analysis->Compare_to_Criteria Validation_Report Generate Validation Report Compare_to_Criteria->Validation_Report

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of 5-MTHF Quantification Methods

The choice of an analytical method for 5-MTHF quantification is a critical decision that should be based on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, throughput, and available resources. Here, we compare the three most common methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of 5-MTHF, particularly in dietary supplements.[3] It offers a balance of performance, cost, and accessibility.

Principle: This method separates 5-MTHF from other components in a sample using a reversed-phase HPLC column. The quantification is then achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Causality Behind Experimental Choices:

  • Mobile Phase: A combination of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The buffer controls the pH to ensure the consistent ionization state of 5-MTHF, which is crucial for reproducible retention times. The organic solvent is adjusted to fine-tune the elution of the analyte.

  • Stationary Phase: A C18 column is a common choice, providing good separation of 5-MTHF from other components in dietary supplements.

  • Antioxidants: 5-MTHF is susceptible to oxidation. Therefore, antioxidants like ascorbic acid or L-cysteine are often added to the sample preparation diluent and mobile phase to protect the analyte from degradation.[4]

Experimental Protocol: Quantification of 5-MTHF in Dietary Supplements by HPLC-UV

  • Standard Preparation:

    • Prepare a stock solution of 5-MTHF standard in a diluent containing an antioxidant (e.g., 0.1% ascorbic acid in water).

    • Perform serial dilutions to create a series of calibration standards with concentrations ranging from approximately 1 to 5 µg/mL.

  • Sample Preparation:

    • For tablets or capsules, accurately weigh and grind a representative number of units to obtain a fine powder.

    • Accurately weigh a portion of the powder and dissolve it in the diluent.

    • Sonicate and vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of ammonium acetate buffer and methanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 290 nm.

    • Injection Volume: 20 µL.

  • Validation:

    • Perform a full method validation as per ICH guidelines, assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of 5-MTHF in complex biological matrices like plasma and serum due to its high sensitivity and specificity.[5][6]

Principle: This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation on an HPLC column, the analyte is ionized, and specific parent-daughter ion transitions are monitored for quantification.

Causality Behind Experimental Choices:

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₅-5-MTHF) is crucial for accurate quantification.[6] It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction of any variations during sample preparation and analysis.

  • Sample Preparation: Protein precipitation is a common sample preparation technique for plasma and serum samples.[7] This removes the majority of proteins that can interfere with the analysis and clog the HPLC column. Solid-phase extraction (SPE) can also be used for cleaner extracts and improved sensitivity.

  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode is typically used for the ionization of 5-MTHF. The choice depends on the specific adducts that provide the best sensitivity and stability.

Experimental Protocol: Quantification of 5-MTHF in Human Plasma by LC-MS/MS

  • Standard and Internal Standard Preparation:

    • Prepare stock solutions of 5-MTHF and ¹³C₅-5-MTHF in a suitable solvent with an antioxidant.

    • Create calibration standards by spiking blank plasma with known concentrations of 5-MTHF.

    • Prepare a working solution of the internal standard.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add the internal standard solution.

    • Add a protein precipitating agent (e.g., acetonitrile or methanol) in a 3:1 ratio to the plasma volume.[7]

    • Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ion Transitions: Monitor specific parent-to-daughter ion transitions for both 5-MTHF and the internal standard.

  • Validation:

    • Conduct a full bioanalytical method validation according to FDA and ICH guidelines, including the assessment of matrix effects and stability.

Microbiological Assay

The microbiological assay is a traditional method for determining total folate activity in a sample. It relies on the growth of a microorganism that requires folate for its proliferation.

Principle: The growth of a specific strain of Lactobacillus rhamnosus (ATCC 7469) is proportional to the amount of folate present in the sample. The bacterial growth is measured turbidimetrically and compared to a standard curve prepared with a known concentration of folic acid or 5-MTHF.

Causality Behind Experimental Choices:

  • Organism Selection: Lactobacillus rhamnosus is used because it has a specific requirement for folate for growth.

  • Aseptic Technique: Strict aseptic techniques are essential to prevent contamination from other microorganisms that could interfere with the assay.

  • Deconjugation: Folates in food and biological samples are often present as polyglutamates. A deconjugation step using an enzyme (conjugase) is necessary to convert them to monoglutamates, which are the forms that the bacteria can utilize.[8]

Experimental Protocol: Microbiological Assay for Total Folate Activity

  • Standard Preparation:

    • Prepare a stock solution of folic acid or 5-MTHF.

    • Prepare a series of standards with concentrations typically ranging from 0.0 to 1.0 ng/mL.[9]

  • Sample Preparation and Extraction:

    • For food samples, homogenize the sample and extract the folates using a buffer containing an antioxidant.

    • Perform a tri-enzyme treatment (amylase, protease, and conjugase) to release and deconjugate the folates.[9]

    • For serum or plasma, dilute the sample in a buffer containing ascorbic acid.

  • Assay Procedure (Microplate Method):

    • Pipette standards and prepared samples into the wells of a 96-well microplate.

    • Prepare an inoculum of Lactobacillus rhamnosus.

    • Add the assay medium and the inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the turbidity (optical density) of each well using a microplate reader.

  • Data Analysis:

    • Construct a standard curve by plotting the optical density versus the concentration of the standards.

    • Determine the folate concentration in the samples by interpolating their optical density readings from the standard curve.

Head-to-Head Comparison of Analytical Methods

The following table summarizes the key performance characteristics and practical considerations for each method.

FeatureHPLC-UVLC-MS/MSMicrobiological Assay
Specificity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High; based on specific mass-to-charge ratios and fragmentation patterns.Low; measures total folate activity and does not distinguish between different folate forms.
Sensitivity (LOD/LOQ) Moderate; typically in the µg/mL range.[3]High; can reach pg/mL or ng/mL levels.[7]High; can detect low ng/mL concentrations.
Linearity Range Typically narrow, e.g., 1.20 to 4.80 µg/mL.[3]Wide, e.g., 1 to 160 µg/mL.[2]Narrow and requires sample dilution to fall within the standard curve.
Precision (%RSD) Good; typically <5%.[3]Excellent; typically <15% for bioanalytical assays.Moderate; can be higher due to the biological nature of the assay.
Accuracy (% Recovery) Good; typically 90-110%.[3]Excellent; typically 85-115% for bioanalytical assays.Variable; can be influenced by matrix effects and the choice of calibrator.[1]
Sample Throughput Moderate.High, especially with UHPLC systems.[5][6]Low; requires long incubation times.
Cost Low to moderate.High (instrumentation and maintenance).Low.
Required Expertise Moderate.High.Moderate to high (aseptic techniques).
Primary Application Dietary supplements, quality control.Pharmacokinetics, clinical studies, complex matrices.Total folate activity in food and biological samples.

Below is a Graphviz diagram that visually summarizes the key strengths and weaknesses of each analytical method, aiding in the selection process.

Method Comparison cluster_HPLC HPLC-UV cluster_LCMS LC-MS/MS cluster_Micro Microbiological Assay HPLC_Node HPLC-UV HPLC_Strengths Strengths: - Cost-effective - Accessible - Good for high concentration samples HPLC_Node->HPLC_Strengths Pros HPLC_Weaknesses Weaknesses: - Moderate sensitivity - Potential for interference - Not ideal for complex matrices HPLC_Node->HPLC_Weaknesses Cons LCMS_Node LC-MS/MS LCMS_Strengths Strengths: - High sensitivity & specificity - Wide linear range - Ideal for complex matrices LCMS_Node->LCMS_Strengths Pros LCMS_Weaknesses Weaknesses: - High cost - Requires high expertise - Susceptible to matrix effects LCMS_Node->LCMS_Weaknesses Cons Micro_Node Microbiological Assay Micro_Strengths Strengths: - Low cost - Measures biological activity - High sensitivity Micro_Node->Micro_Strengths Pros Micro_Weaknesses Weaknesses: - Low throughput - Lacks specificity - Requires aseptic technique Micro_Node->Micro_Weaknesses Cons

Caption: A comparative overview of the strengths and weaknesses of each analytical method.

Conclusion: Selecting the Right Tool for the Job

The validation of a new analytical method for 5-MTHF quantification is a multifaceted process that demands a deep understanding of the analytical techniques and the regulatory landscape. There is no single "best" method; the optimal choice is contingent on the specific application.

  • HPLC-UV is a robust and cost-effective choice for routine quality control of high-concentration samples like dietary supplements.

  • LC-MS/MS is the undisputed leader for research and clinical applications requiring high sensitivity, specificity, and the ability to analyze complex biological matrices.

  • The Microbiological Assay , while lacking specificity, remains a valuable tool for assessing total biological folate activity, particularly in nutritional studies.

Ultimately, a well-designed and executed method validation, regardless of the chosen technique, is the cornerstone of generating reliable and defensible data in the pursuit of scientific advancement and drug development.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Fazili, Z., Pfeiffer, C. M., Zhang, M., & Jain, R. B. (2013). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 405(13), 4517–4528.
  • Midttun, Ø., Hustad, S., Schneede, J., Vollset, S. E., & Ueland, P. M. (2009). Liquid chromatography–tandem mass spectrometry analysis of folate and folate catabolites in human serum. Clinical Chemistry, 55(6), 1147-1155.
  • Schorr, H., & Rychlik, M. (2017). Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. Analytical and Bioanalytical Chemistry, 409(1), 289-293.
  • Alshishani, A., Shalash, M., Aldalaty, A., & Shaghlil, L. (2024). Development and validation of an optimized HPLC-UV analytical method for the quantification of 5-methyltetrahydrofolate (Active Folate) in dietary supplements: Application to commercial tablets and capsules. Microchemical Journal, 207, 112040.
  • Wang, B., Gu, F., Zhang, F., Liu, H., Yang, T., Shao, Z., & Wang, F. (2020). Optimization of Extraction Process for 5-Methyltetrahydrofolate from Maize and Determination of Its Content by HPLC. Food Science, 41(18), 196-202.
  • Pan, L., Jiao, G., Liu, Y., Li, Q., & Li, Z. (2015). Developing a sensitive platform to measure 5-methyltetrahydrofolate in subjects with MTHFR and PON1 gene polymorphisms.
  • Pope, A. L., & Green, T. J. (2016).
  • Gite, S., & Gunjal, S. (2011). Assay of Folic Acid or Vitamin B9 (By Microbiological Method). Pharma Guideline.
  • Verhoef, P., Brouwer, I. A., Schuurman, C. R., van der Put, N. M., & Steegers-Theunissen, R. P. (2002). Supplementation with L-5-methyltetrahydrofolate or folic acid and prevention of neural tube defects: a randomized placebo-controlled study. The Lancet, 360(9344), 1466-1471.
  • Zhang, M., Bailey, R. L., & Shane, B. (2011). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American journal of clinical nutrition, 94(2), 619S-624S.
  • Obeid, R., Kirsch, S. H., Dilmann, S., Klein, C., Eckert, R., Geisel, J., & Herrmann, W. (2013). L-ascorbic acid improves the serum folate response to an oral dose of [6S]-5-methyltetrahydrofolic acid in healthy men. European journal of clinical nutrition, 67(10), 1066-1070.
  • Molloy, A. M., & Scott, J. M. (1997). Microbiological assay for serum, plasma, and red cell folate using cryopreserved, microtiter plate method. In Methods in enzymology (Vol. 281, pp. 43-53). Academic Press.
  • Pandey, D., & Chaudhary, A. (2025). 5-methyltetrahydrofolate (5-MTHF) in Dietary Supplements (DS)
  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Czarnowska-Kujawska, M., Draszanowska, A., Gujska, E., & Juśkiewicz, J. (2021). Study on the characterization of 6S-5-methyltetrahydrofolate calcium salt crystal form C and its stability improvement by ascorbic acid and cysteine. Molecules, 26(11), 3296.
  • BenchChem. (n.d.).

Sources

Comparative Guide: Pharmacokinetics and Stability of 5-Methyltetrahydrofolate (5-MTHF) Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vivo Comparison of Different 5-Methyltetrahydrofolate Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Technical Context

5-Methyltetrahydrofolate (5-MTHF) is the biologically active form of folate, bypassing the enzymatic reduction required by synthetic folic acid (FA). However, the free acid form of 5-MTHF is notoriously unstable. To ensure viability for clinical and nutraceutical applications, it is stabilized as a salt.

Currently, the two dominant commercial forms are:

  • Calcium Salt (Ca-salt): The "first-generation" salt (e.g., Metafolin®). Typically crystalline, highly stable, but with lower water solubility.

  • Glucosamine Salt (Gluc-salt): The "second-generation" salt (e.g., Quatrefolic®).[1] Typically amorphous, highly water-soluble, with enhanced bioavailability profiles in specific contexts.[1]

This guide objectively analyzes the in vivo performance of these salts, focusing on bioavailability parameters (


, 

), solubility-driven absorption mechanics, and stability trade-offs.
Physicochemical Drivers of Bioavailability

Before examining in vivo data, one must understand the causal link between the salt form and physiological absorption.

FeatureCalcium Salt (Ca-5-MTHF) Glucosamine Salt (Gluc-5-MTHF) Impact on In Vivo Performance
Physical State Crystalline (Type I or C)AmorphousCrystalline lattices require more energy to break, slowing dissolution.
Solubility (Water) Low / Sparingly SolubleHigh (>100x vs Ca-salt)High solubility creates a steeper concentration gradient in the intestinal lumen, driving passive uptake and saturating transporters faster.
Stability High (Thermodynamically stable)Moderate (Hygroscopic)Ca-salt is preferred for long-term shelf stability; Gluc-salt requires stricter humidity control but offers rapid release.
In Vivo Pharmacokinetic Comparison

The following data synthesizes key comparative studies, specifically the landmark pharmacokinetic assessment in Sprague-Dawley rats (Miraglia et al., 2016) and supporting human data.

3.1 Quantitative Data: Rat Model (Single Oral Dose)

Dose: 70 µg/kg (5-MTHF equivalent)[2][3]

ParameterFolic Acid Ca-5-MTHF Gluc-5-MTHF Performance Delta (Gluc vs Ca)

(ng/mL)



+80%

(min)
~20~20~20Equivalent

(ng/mL·h)



+12.6%

Analysis:

  • 
     Dominance:  The Glucosamine salt achieves a peak plasma concentration nearly double that of the Calcium salt. This is directly attributable to its "pseudo-infinite" solubility at the absorption site, maximizing the flux across the Proton-Coupled Folate Transporter (PCFT).
    
  • Total Exposure (

    
    ):  While the peak is significantly higher, the total exposure (
    
    
    
    ) is only moderately improved (+12%). This suggests that while the rate of absorption is superior for the Glucosamine salt, the extent of absorption for the Calcium salt is eventually adequate, albeit slower.
3.2 Emerging Variants: Crystal Form C

Recent studies (e.g., He et al., 2021) have introduced a novel "Crystal Form C" of the Calcium salt (MTHF-CAC).[4]

  • Claim: MTHF-CAC showed 351% relative bioavailability compared to standard Ca-salt and 218% compared to Glucosamine salt in rats.

  • Mechanism: Prolonged Mean Residence Time (

    
     of 3.7h vs 1.5h), suggesting a sustained-release mechanism inherent to the crystal structure.
    
  • Note: This represents a divergence from the solubility-first paradigm, emphasizing metabolic stability and residence time.

Mechanistic Pathway Visualization

The following diagram illustrates the absorption pathway and where the salt form impacts kinetics.

FolateAbsorption cluster_Lumen Intestinal Lumen (pH 5.5 - 6.0) cluster_Enterocyte Enterocyte Salt_Ca 5-MTHF Calcium Salt (Crystalline Lattice) Dissolution_Ca Slow Dissolution (Rate Limiting Step) Salt_Ca->Dissolution_Ca Salt_Gluc 5-MTHF Glucosamine Salt (Amorphous) Dissolution_Gluc Rapid Dissolution (High Solubility) Salt_Gluc->Dissolution_Gluc Free_MTHF Free 5-MTHF Ion (High Concentration) Dissolution_Ca->Free_MTHF Gradual Release Dissolution_Gluc->Free_MTHF Immediate Release PCFT PCFT Transporter (Proton-Coupled) Free_MTHF->PCFT Primary Uptake (Acidic Microclimate) RFC RFC Transporter (Reduced Folate Carrier) Free_MTHF->RFC Secondary Uptake Plasma Systemic Circulation (Plasma 5-MTHF) PCFT->Plasma Basolateral Efflux (MRP3) RFC->Plasma

Caption: Comparative dissolution and absorption pathways. The Glucosamine salt bypasses the dissolution rate-limiting step common to crystalline Calcium salts.

Experimental Protocol: Bioequivalence Study Design

For researchers validating these salts, the following protocol ensures high scientific integrity and reproducibility. This workflow is adapted from validated HPLC-FL and LC-MS/MS methodologies.

Phase 1: Animal Preparation
  • Subject: Male Sprague-Dawley rats (approx. 250g).

  • Conditioning: Fasted overnight (12h) to eliminate dietary folate interference. Water ad libitum.

  • Cannulation: Jugular vein cannulation is recommended for stress-free serial sampling.

Phase 2: Administration (The Critical Variable)

To ensure a fair comparison, dosing must be normalized to the active moiety (5-MTHF content), not the total salt weight.

  • Calculate Equimolar Doses:

    • Ca-salt MW

      
       497.5  g/mol .[5]
      
    • Gluc-salt MW

      
       600+  g/mol  (varies by hydration).
      
    • Target: 70 µg/kg of active (6S)-5-MTHF.[2][3]

  • Vehicle: Degassed water or saline.

    • Note: Gluc-salt will dissolve instantly. Ca-salt may require suspension; vortex immediately before gavage to ensure homogeneity.

Phase 3: Sampling & Analysis Workflow

ProtocolWorkflow Dosing Oral Gavage (t=0) Sampling Blood Collection (0, 15, 30, 60, 120, 240, 480 min) Dosing->Sampling Stabilization Plasma Separation + Ascorbic Acid (Antioxidant) Sampling->Stabilization Immediate Centrifugation Extraction SPE (Solid Phase Extraction) SAX Cartridges Stabilization->Extraction Remove Proteins Analysis LC-MS/MS or HPLC-FL (Target: 5-MTHF) Extraction->Analysis Quantification

Caption: Step-by-step pharmacokinetic assessment workflow. Stabilization with ascorbic acid is critical to prevent ex vivo oxidation of 5-MTHF.

Validation Checkpoints (Self-Correcting Steps):

  • Blank Correction: Always include a vehicle-only control group to subtract endogenous folate baselines.

  • Antioxidant Buffer: 5-MTHF oxidizes rapidly in plasma. Collection tubes must contain ascorbic acid or sodium ascorbate (approx. 0.5% w/v final concentration).

  • Chirality: Use a chiral column if distinguishing between (6S) and (6R) isomers is required, though commercial salts are typically pure (6S).

Conclusion & Recommendations
  • For Rapid Onset: The Glucosamine salt is the superior candidate. Its amorphous nature and high solubility drive a significantly higher

    
    , making it ideal for therapeutic applications requiring acute elevation of folate levels.
    
  • For Stability & Cost: The Calcium salt remains a robust standard. While

    
     is lower, the total exposure (
    
    
    
    ) is comparable for chronic supplementation. It is thermodynamically more stable, simplifying supply chain logistics.
  • Future Direction: Investigate Crystal Form C calcium salts if the goal is to combine the stability of calcium with the bioavailability of glucosamine.

References
  • Miraglia, N., et al. (2016). Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats.[1][2][6] Minerva Ginecologica, 68(2), 99-105.[2]

  • He, Y., et al. (2021). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. Molecules, 26(19), 6046.

  • Scaglione, F., & Panzavolta, G. (2014). Folate, folic acid and 5-methyltetrahydrofolate are not the same thing.[7] Xenobiotica, 44(5), 480-488.

  • Pentieva, K., et al. (2004). The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men. Journal of Nutrition, 134(3), 580-585.

  • Gnosis by Lesaffre. Quatrefolic® Scientific Documentation.[1][7]

Sources

Safety Operating Guide

Operational Safety & PPE Strategy: Handling 5-Substituted Tetrahydro- Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Note on Chemical Nomenclature: "5-tetrahydro-" is a truncated chemical identifier. Based on standard drug development libraries, this guide addresses the safety protocols for 5-substituted tetrahydro- heterocyclic intermediates (e.g., 5,6,7,8-tetrahydroquinoline, 5-substituted tetrahydrofuran, or 5-methyl-tetrahydrofolate).

These compounds share a specific hazardous profile: high solvent power (skin permeability) , potential for peroxide formation , and bioactivity . This guide assumes the material is a Potent Compound (OEB 3 or higher) until toxicological data proves otherwise.

Part 1: Risk Assessment & Hazard Profile

Before selecting PPE, you must understand the "Invisible Hazards" of tetrahydro- compounds. Unlike simple acids or bases, these organic intermediates pose delayed threats.

The Peroxide "Time Bomb"

Most tetrahydro- heterocycles (especially ethers like THF derivatives) are Class B Peroxide Formers . Reaction with atmospheric oxygen creates unstable peroxides that can concentrate during evaporation or distillation, leading to explosion.

  • Mechanism: Auto-oxidation at the

    
    -carbon (adjacent to the ether oxygen).
    
  • Control: Mandatory testing every 3-6 months; discard if >100 ppm peroxides.

Dermal Permeability (The "Carrier" Effect)

Tetrahydro- compounds are excellent solvents for organic matter—including human skin.

  • Risk: They rapidly defat skin and act as a vehicle , carrying dissolved toxins or the compound itself directly into the bloodstream.

  • Implication: Standard nitrile gloves often degrade rapidly (swelling/permeation) upon contact.

Bioactivity

In drug development, 5-substituted tetrahydro- rings (e.g., tetrahydroisoquinolines) are often pharmacophores for neurological targets. Treat as a suspected reprotoxin or neurotoxin .

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and latex" protocols. The lipophilic nature of these compounds requires barrier protection resistant to organic permeation.

PPE Selection Decision Tree

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Level1 LEVEL 1: Standard (Weighing <10mg) Solid->Level1 Closed System Level2 LEVEL 2: Enhanced (Synthesis/Prep) Solid->Level2 Open Handling Volatile High Volatility or Heating? Liquid->Volatile Volatile->Level2 No (Ambient) Level3 LEVEL 3: High Containment (Spill/Aerosol) Volatile->Level3 Yes (Reflux/Distillation)

Figure 1: PPE Selection Logic based on physical state and volatility.

Detailed PPE Specifications
ComponentStandard Protocol (Level 1)Enhanced Protocol (Level 2 - Recommended)High Hazard / Spill Cleanup (Level 3)
Hand Protection Double Nitrile (min 5 mil) .Change immediately upon splash.Laminate Film (Silver Shield) under Nitrile.Reason: Tetrahydro- compounds permeate nitrile in <15 mins.Butyl Rubber or Multi-layer Laminate .Tape cuffs to sleeves.
Respiratory Fume Hood (Face velocity >100 fpm).P100/OV Half-Mask if outside hood.(Organic Vapor + Particulate).SCBA or PAPR with OV/HEPA cartridges.Required for large spills (>500mL).
Eye/Face Safety Glasses with side shields.[1]Chemical Goggles (Indirect Vent).Prevent vapor absorption into tear ducts.Full Face Respirator .Protects mucous membranes.
Body Cotton Lab Coat.Tyvek® Lab Coat (Chemical Resistant).Closed front, knit wrists.Tychem® Suit (Impervious).Saranex-coated or similar.

Part 3: Operational Workflow & Handling

Storage & Receipt
  • Segregation: Store in a Flammables Cabinet , segregated from strong oxidizers (e.g., Nitric Acid) and strong acids.

  • Peroxide Tracking: Upon receipt, mark the bottle with:

    • Date Received

    • Date Opened

    • Mandatory Test Date (3 months from opening).

  • Inhibitors: Verify if the product is stabilized (e.g., with BHT). If unstabilized, store under inert gas (Argon/Nitrogen).

Experimental Setup
  • Vessel Selection: Use glassware free of cracks (star cracks can fail under reflux).

  • Atmosphere: Perform all reactions under an inert atmosphere (

    
     or 
    
    
    
    ) to prevent peroxide formation during synthesis.
  • Solvent Trap: If removing solvent (rotary evaporation), ensure the trap is cooled to -78°C (dry ice/acetone) to capture volatile tetrahydro- emissions.

Waste Disposal & Quenching
  • Never distill to dryness. This is the #1 cause of laboratory explosions with tetrahydro- compounds (peroxide concentration).

  • Quenching: If peroxides are detected (>100 ppm), quench gently with ferrous sulfate (

    
    ) or sodium metabisulfite solution before disposal.
    
  • Stream: Dispose of as Halogenated Organic Waste if the specific 5-substitution contains halogens; otherwise Non-Halogenated Organic Solvent .

Handling Workflow Diagram

Handling_Workflow Receipt Receipt of Material Check Check Stabilizer & Date Receipt->Check Test Peroxide Test (KI Starch Paper) Check->Test Pass < 20 ppm Safe to Use Test->Pass Negative Fail > 100 ppm DO NOT USE Test->Fail Positive Use Experimental Use (Inert Atmosphere) Pass->Use Quench Quench with Ferrous Sulfate Fail->Quench Disposal Disposal (No Distillation to Dryness) Quench->Disposal Use->Disposal

Figure 2: Lifecycle management from receipt to disposal, emphasizing peroxide safety.

Part 4: Emergency Response

Exposure Scenarios[2][3][4][5]
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes .[2] Do not use organic solvents (ethanol/acetone) to clean skin; this increases absorption.

    • Medical: Monitor for CNS depression (dizziness, drowsiness) if the area was large.

  • Eye Contact:

    • Flush for 15 minutes. Seek ophthalmologist evaluation immediately (corneal clouding risk).

  • Spill (>100mL):

    • Evacuate the immediate area.

    • Don PPE: Level 3 (Respirator + Butyl gloves).

    • Absorb: Use non-combustible material (vermiculite or sand). Do not use paper towels (fire hazard).

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Tetrahydrofuran: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • National Center for Biotechnology Information (NCBI). (2025). 5,6,7,8-Tetrahydroquinoline (Compound Summary). PubChem.[3][4] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Peroxide Forming Chemicals: Guidelines for Handling. ACS Chemical Safety. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.